molecular formula C3H9N3O2 B1599439 2-Amino-3-hydroxypropanehydrazide CAS No. 64616-76-8

2-Amino-3-hydroxypropanehydrazide

Cat. No.: B1599439
CAS No.: 64616-76-8
M. Wt: 119.12 g/mol
InChI Key: YTHVXUGXVASXJZ-UHFFFAOYSA-N
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Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-hydroxypropanehydrazide
Source PubChem
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InChI

InChI=1S/C3H9N3O2/c4-2(1-7)3(8)6-5/h2,7H,1,4-5H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YTHVXUGXVASXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866503
Record name 2-Amino-3-hydroxypropanehydrazide (non-preferred name)
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Molecular Weight

119.12 g/mol
Source PubChem
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CAS No.

64616-76-8
Record name Ro 04-1419
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Record name DL-Serine hydrazide
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Record name Serine, hydrazide
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Record name DL-SERINE HYDRAZIDE
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Foundational & Exploratory

2-Amino-3-hydroxypropanehydrazide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical structure, synthesis, and applications of 2-Amino-3-hydroxypropanehydrazide (Serine Hydrazide). This guide is designed for researchers in medicinal chemistry and drug development, focusing on its role as a critical intermediate in the synthesis of decarboxylase inhibitors (e.g., Benserazide) and its emerging utility in anti-virulence therapeutics.

Synonyms: Serine Hydrazide, L-Serine Hydrazide, Benserazide Impurity A CAS Registry Number: 55819-71-1 (HCl salt), 64616-76-8 (DL-base)[1]

Chemical Structure & Stereochemical Profile

2-Amino-3-hydroxypropanehydrazide is the hydrazide derivative of the amino acid serine.[1][2][3][4][5][6][7] Structurally, it retains the


-amino and 

-hydroxyl groups of serine but replaces the carboxylic acid moiety with a hydrazine group (

). This modification significantly alters its nucleophilicity and metal-chelating properties compared to the parent amino acid.
Molecular Descriptors
PropertyValueNotes
IUPAC Name 2-Amino-3-hydroxypropanehydrazide
Molecular Formula

Free base
Molar Mass 119.12 g/mol Free base
Molar Mass (HCl) 155.58 g/mol Monohydrochloride salt (most common form)
Chiral Center C2 (

-carbon)
Available as L-(S), D-(R), or DL-(racemic)
H-Bond Donors 4High water solubility
H-Bond Acceptors 3
Stereochemistry & Tautomerism

The biological activity of serine hydrazide derivatives often depends on the stereochemistry at the


-carbon.
  • (S)-Isomer (L-Serine hydrazide): The biologically relevant form for mimicking natural L-amino acids in peptide synthesis and enzyme recognition.

  • Racemate (DL-Serine hydrazide): Commonly used as "Benserazide Impurity A" reference standard in pharmaceutical quality control (EP/USP).

The hydrazide group exhibits amide-imidol tautomerism, though the amide form (


) predominates at neutral pH.

Physicochemical Properties[6]

The following data characterizes the hydrochloride salt, which is the standard reagent form due to its enhanced stability against oxidation compared to the free base.

ParameterSpecificationExperimental Context
Appearance White to off-white crystalline solidHygroscopic; store under inert gas.
Melting Point 225–229 °C (dec.)Decomposes upon melting; distinct from free base (~106°C).
Solubility High:

, MeOH, EtOHLow:

, Hexane,

Polar protic solvents are required for reaction.
pKa (Predicted) ~12.11 (Hydrazide

)~9.1 (

-Amine)
The terminal hydrazine nitrogen is the primary nucleophile.
Stability Air/Light SensitiveHydrazides can oxidize to diimides or azo compounds over time.

Synthetic Methodology: The Esterolysis Route

The industrial synthesis of 2-Amino-3-hydroxypropanehydrazide typically follows a two-step "Esterolysis" protocol starting from Serine.[4] This method avoids the harsh conditions of direct amidation and minimizes racemization.

Reaction Scheme

The pathway involves the activation of the carboxyl group via esterification, followed by nucleophilic acyl substitution by hydrazine.

Synthesis Serine L-Serine (Starting Material) MethylEster L-Serine Methyl Ester Hydrochloride Serine->MethylEster Step 1: Esterification (0°C -> Reflux) SOCl2 Reagent: SOCl2 / MeOH SOCl2->MethylEster Product L-Serine Hydrazide (Target) MethylEster->Product Step 2: Hydrazinolysis (RT, 2-12h) Hydrazine Reagent: N2H4·H2O Hydrazine->Product

Figure 1: Step-wise synthesis of Serine Hydrazide from L-Serine.

Detailed Protocol

Step 1: Methyl Ester Formation

  • Suspend L-Serine (1.0 eq) in anhydrous methanol (10 mL/g).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add Thionyl Chloride (

    
    , 1.2 eq) dropwise. Caution: Exothermic evolution of HCl gas.
    
  • Reflux for 3–5 hours until TLC indicates consumption of serine.

  • Concentrate in vacuo to yield L-Serine methyl ester hydrochloride as a crude white solid.

Step 2: Hydrazinolysis

  • Dissolve the crude ester in Methanol.[4]

  • Add Hydrazine Hydrate (80%, 2.5 eq) slowly at 0°C. Note: Excess hydrazine prevents dimer formation.

  • Stir at room temperature for 12 hours.

  • Purification: Concentrate the solvent. Recrystallize from Ethanol/Ether to remove excess hydrazine.

  • Validation: Product should show a positive silver mirror test (Tollens' reagent) due to the reducing hydrazide group.

Reactivity & Applications

Precursor for Benserazide (Parkinson's Therapeutics)

The most commercially significant application of 2-Amino-3-hydroxypropanehydrazide is as the immediate precursor to Benserazide . Benserazide acts as a peripheral DOPA decarboxylase inhibitor, preventing the premature conversion of Levodopa to Dopamine outside the brain.

Mechanism: The serine hydrazide undergoes a Schiff base condensation with 2,3,4-trihydroxybenzaldehyde , followed by reduction (typically catalytic hydrogenation) to form the N-alkylated hydrazine bond found in Benserazide.

Benserazide SerHyd Serine Hydrazide SchiffBase Intermediate Schiff Base (Hydrazone) SerHyd->SchiffBase Condensation (-H2O) Aldehyde 2,3,4-Trihydroxybenzaldehyde Aldehyde->SchiffBase Condensation (-H2O) Benserazide Benserazide (Active API) SchiffBase->Benserazide Hydrogenation Reduction Reduction (H2 / Pd-C) Reduction->Benserazide

Figure 2: Synthesis pathway for Benserazide utilizing Serine Hydrazide.

Emerging Application: Anti-Virulence (PilB Inhibition)

Recent research has identified serine hydrazide derivatives as potent inhibitors of PilB , an ATPase essential for the assembly of Type IV pili (T4P) in pathogenic bacteria like Acinetobacter baumannii.[8]

  • Mechanism: Unlike traditional antibiotics that kill bacteria (imposing selective pressure), PilB inhibitors "disarm" the bacteria by preventing adhesion and biofilm formation.

  • Key Insight: The hydrazide moiety coordinates with the ATPase active site, while the serine side chain (hydroxyl/amine) provides specificity.

Metal Chelation & Schiff Base Ligands

The tridentate nature (O, N, O/N) of serine hydrazide makes it an excellent ligand for transition metals (


, 

,

).
  • Reaction: Condensation with salicylaldehydes yields ONO-donor Schiff bases.

  • Utility: These complexes exhibit enhanced antimicrobial and antitumor properties compared to the free ligand due to increased lipophilicity and metal-assisted DNA binding.

Safety & Handling Protocol

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Requirements:

  • Atmosphere: Store under Nitrogen or Argon. The hydrazide group is reducing and susceptible to air oxidation.

  • Temperature: 2–8°C (Refrigerated).

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • PubChem. (2025).[1][7] 2-Amino-3-hydroxypropanehydrazide | C3H9N3O2.[1][2][3][6][7][9][10] National Library of Medicine. [Link]

  • European Pharmacopoeia (Ph.[11] Eur.). Benserazide Impurity A Reference Standard. Council of Europe. [Link]

  • ResearchGate. (2024). Structure–activity relationship study of benserazide derivatives as PilB inhibitors. [Link]

Sources

Biological Activity of L-Serine Hydrazide in Bacterial Growth

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

L-Serine Hydrazide (L-SH) is a structural analogue of the amino acid L-serine. In microbial physiology and drug development, it serves as a classical antimetabolite . Unlike broad-spectrum antibiotics that destroy cell walls or DNA, L-SH functions via competitive antagonism , specifically targeting the enzymatic machinery responsible for protein synthesis fidelity.

This guide details the mechanism of action, experimental protocols for validation, and the biological implications of using L-SH to induce bacteriostasis in Escherichia coli and other model organisms.

Chemical Identity[1]
  • Compound: L-Serine Hydrazide (HCl salt often used for solubility)

  • Role: Serine Antimetabolite / Bacteriostat[1]

  • Key Property: Reversible inhibition via L-serine addition.[2]

Mechanism of Action: The "False Substrate" Effect

To understand how to use L-SH effectively, one must understand the cellular cascade it triggers. L-SH acts as a "Trojan horse." It mimics L-serine sufficiently to enter the cell and bind to enzymes, but it cannot be processed into functional protein.

The Primary Target: Seryl-tRNA Synthetase (SerRS)

The primary biological activity of L-SH stems from its competitive inhibition of Seryl-tRNA Synthetase (SerRS) .

  • Competition: L-SH competes with native L-serine for the active site of SerRS.

  • Inhibition: Because the hydrazide group alters the electronic structure required for the esterification reaction, SerRS cannot attach L-SH to the tRNA^Ser.

  • Accumulation of Uncharged tRNA: This blockade leads to a depletion of charged seryl-tRNA within the cell, despite the presence of the analog.

Downstream Consequence: The Stringent Response

The lack of charged tRNA^Ser causes the ribosome to stall during translation. This stalling is detected by the ribosome-associated protein RelA , which triggers the Stringent Response —a global metabolic shift from growth to survival.

Mechanistic Pathway (DOT Diagram)

L_Serine_Hydrazide_Mechanism LSH L-Serine Hydrazide (Extracellular) Transport Active Transport (SstT/SerP) LSH->Transport Intra_LSH Intracellular L-Serine Hydrazide Transport->Intra_LSH SerRS Seryl-tRNA Synthetase (Target Enzyme) Intra_LSH->SerRS Competitive Binding tRNA Uncharged tRNA-Ser Accumulation SerRS->tRNA Fails to Charge L_Ser Native L-Serine L_Ser->SerRS Blocked Ribosome Ribosomal Stalling (A-Site Empty) tRNA->Ribosome RelA RelA Activation Ribosome->RelA ppGpp (p)ppGpp (Alarmone) RelA->ppGpp Synthesis Growth Inhibition of rRNA Synthesis & Growth Arrest ppGpp->Growth Transcriptional Control

Figure 1: The cascade of L-Serine Hydrazide induced growth arrest, leading to the accumulation of the alarmone (p)ppGpp.

Experimental Protocols

CRITICAL NOTE: Standard nutrient broths (LB, TSB) contain high concentrations of amino acids, including serine. You cannot use rich media for these experiments. The exogenous serine in LB will outcompete L-SH, rendering the experiment a false negative. You must use Minimal Media (M9 or MOPS) .

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Define the concentration of L-SH required to halt bacterial growth in a defined environment.

Reagents:

  • M9 Minimal Media: Supplemented with 0.4% glucose (carbon source).

  • L-Serine Hydrazide Stock: 100 mg/mL in sterile water (Filter sterilized, 0.22 µm).

  • Bacterial Strain: E. coli K-12 (MG1655 or similar wild-type).

Workflow:

  • Inoculum Prep: Grow E. coli overnight in M9 glucose media. Dilute to OD600 = 0.05.

  • Dosing: Prepare a 96-well plate with M9 media. Add L-SH in a 2-fold dilution series (Range: 0 µg/mL to 1000 µg/mL).

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 18–24 hours.

  • Readout: Measure OD600. The MIC is the lowest concentration showing <10% growth compared to control.

Protocol B: The "Rescue" Assay (Specificity Validation)

Objective: Prove that toxicity is due to serine antagonism and not general chemical toxicity (e.g., membrane disruption).

Logic: If L-SH acts by competing for SerRS, adding excess L-Serine should "rescue" the bacteria. Adding a non-related amino acid (e.g., L-Alanine) should not.

Experimental Logic Diagram (DOT):

Rescue_Assay_Workflow Bacteria E. coli (M9 Media) LSH L-Serine Hydrazide (at 2x MIC) Bacteria->LSH Cond1 Condition A: No Supplement LSH->Cond1 Cond2 Condition B: + L-Serine (Excess) LSH->Cond2 Cond3 Condition C: + L-Alanine (Control) LSH->Cond3 Result1 No Growth (Inhibition) Cond1->Result1 Result2 Normal Growth (Rescue) Cond2->Result2 Result3 No Growth (Specificity Check) Cond3->Result3

Figure 2: Experimental design to validate the specificity of L-Serine Hydrazide inhibition.

Data Interpretation & Expected Results

When analyzing your results, use the following reference ranges. Note that values vary by strain and exact media composition.

Table 1: Expected Growth Kinetics in M9 Glucose Media
Condition[L-SH] (µg/mL)[L-Serine] (µg/mL)Growth (OD600)Interpretation
Control 00~1.0 - 1.2Normal growth baseline.
Treated 1000< 0.1Bacteriostasis. L-SH inhibits growth.
Rescue 100200~0.9 - 1.1Reversal. L-Serine outcompetes L-SH.
Specificity 100200 (L-Ala)< 0.1No Rescue. Effect is specific to Serine pathway.
Key Analysis Points:
  • Bacteriostatic vs. Bactericidal: L-SH is primarily bacteriostatic. If you wash the cells and plate them on L-SH-free agar, they should recover. If they do not, check for pH-induced toxicity (hydrazides can be acidic/basic depending on salt form) or off-target effects at high concentrations.

  • Lag Phase: At sub-MIC concentrations, L-SH often extends the lag phase rather than reducing the final OD significantly.

Strategic Implications for Drug Development

While L-Serine Hydrazide itself is rarely used as a clinical antibiotic due to potential host toxicity (human SerRS is structurally distinct but conservation exists), it remains a vital tool for:

  • Stringent Response Research: It allows researchers to chemically induce the stringent response without starving the culture of nutrients, enabling precise timing of metabolic switching [1].

  • Resistance Breakers: Recent studies suggest that modulating serine metabolism can sensitize resistant bacteria (like Streptococcus suis) to macrolides [2].

  • Metabolic Flux Analysis: It serves as a probe to identify compensatory pathways in amino acid biosynthesis.

References

  • Tosa, T., & Pizer, L. I. (1971). Biochemical bases for the antimetabolite action of L-serine hydroxamate.[1] Journal of Bacteriology, 106(3), 972–982.[1] (Note: Establishes the foundational mechanism for serine analogs including hydrazides/hydroxamates). [Link]

  • Zhang, Y., et al. (2022). Effects of L-Serine on Macrolide Resistance in Streptococcus suis. Microbiology Spectrum. (Demonstrates the utility of serine metabolic modulation in overcoming resistance). [Link]

  • Popiołek, L. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[3] International Journal of Molecular Sciences. (Review of the broader antimicrobial class of hydrazides). [Link]

Sources

Technical Guide: Mechanism of Action of 2-Amino-3-hydroxypropanehydrazide as an Antimetabolite

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action of 2-Amino-3-hydroxypropanehydrazide (commonly known as L-Serine Hydrazide ), a potent antimetabolite that functions through structural mimicry of the amino acid L-serine.

Executive Summary

2-Amino-3-hydroxypropanehydrazide is a synthetic analogue of L-serine where the carboxylic acid moiety is replaced by a hydrazide group.[1] Its antimetabolite activity is driven by competitive structural mimicry . By saturating the active sites of serine-utilizing enzymes—most notably Seryl-tRNA Synthetase (SerRS) —it effectively halts protein translation. Secondarily, the hydrazide moiety acts as a "carbonyl trap," sequestering Pyridoxal 5'-Phosphate (PLP), thereby inhibiting PLP-dependent enzymes like Serine Hydroxymethyltransferase (SHMT).

This guide dissects the molecular kinetics of this inhibition, provides a self-validating experimental framework for its verification, and outlines its utility in metabolic flux research.

Part 1: Chemical Identity & Structural Mimicry

To understand the inhibition, one must first quantify the mimicry. The antimetabolite exploits the high affinity of biological systems for the L-alanyl-hydroxymethyl scaffold.

Structural Comparison
FeatureEndogenous Metabolite: L-Serine Antimetabolite: L-Serine Hydrazide
Formula C₃H₇NO₃C₃H₉N₃O₂
C-Terminus Carboxylate (-COO⁻)Hydrazide (-CONHNH₂)
Side Chain Hydroxymethyl (-CH₂OH)Hydroxymethyl (-CH₂OH)
pKa (α-NH₂) ~9.15~7.8 (Lower due to hydrazide induction)
Biological Recognition Substrate for SerRS, SHMTCompetitive Inhibitor / PLP Scavenger

The Mimicry Logic: The enzyme Seryl-tRNA Synthetase recognizes the amino group and the hydroxyl side chain. The hydrazide group is sterically similar enough to the carboxylate to allow entry into the active site but chemically distinct enough to prevent the formation of the aminoacyl-adenylate intermediate required for tRNA charging.

Part 2: Primary Mechanism of Action (The Translational Block)

The dominant mechanism of cytotoxicity is the Competitive Inhibition of Seryl-tRNA Synthetase (SerRS) .

The Normal Pathway (Substrate)

In a functional cell, SerRS catalyzes the two-step attachment of serine to tRNA^Ser:

  • Activation:

    
    
    
  • Transfer:

    
    
    
The Inhibitory Pathway (Antimetabolite)

L-Serine Hydrazide (


) competes with L-Serine (

) for the active site of SerRS (

).
  • Binding: The inhibitor binds to SerRS with an affinity (

    
    ) comparable to the substrate's 
    
    
    
    .
    
    
  • Dead-End Complex: Unlike the carboxylate in serine, the hydrazide group cannot nucleophilically attack the

    
    -phosphate of ATP to form a stable adenylate intermediate. The enzyme is locked in an unproductive state.
    
  • Translational Arrest: The pool of charged

    
     is depleted. The ribosome stalls at serine codons (UCU, UCC, UCA, UCG, AGU, AGC), triggering the Stringent Response  (in bacteria) or Unfolded Protein Response  (in eukaryotes), leading to bacteriostasis or cell cycle arrest.
    

Part 3: Secondary Mechanism (The PLP Trap)

While less potent than tRNA synthetase inhibition, the chemical reactivity of the hydrazide group contributes to metabolic disruption.

Mechanism: Hydrazides are potent nucleophiles that react with carbonyl groups. Many enzymes involved in amino acid metabolism (e.g., Serine Hydroxymethyltransferase - SHMT ) utilize Pyridoxal 5'-Phosphate (PLP) as a cofactor. PLP contains a reactive aldehyde group.

The Reaction:



Consequence: The formation of a stable hydrazone complex irreversibly inactivates the PLP cofactor, stripping the cell of its ability to cycle one-carbon units (folate cycle) and synthesize glycine from serine.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the dual-action pathway: the primary blockade of protein synthesis and the secondary sequestration of PLP.

G cluster_0 Normal Serine Metabolism cluster_1 Inhibition Mechanism L_Serine L-Serine SerRS Seryl-tRNA Synthetase (Enzyme) L_Serine->SerRS Substrate Binding ATP ATP ATP->SerRS tRNA tRNA(Ser) tRNA->SerRS Charged_tRNA Ser-tRNA(Ser) SerRS->Charged_tRNA Aminoacylation SerRS->Charged_tRNA BLOCKED Translation Protein Synthesis (Ribosome) Charged_tRNA->Translation Inhibitor 2-Amino-3-hydroxypropanehydrazide (L-Serine Hydrazide) Inhibitor->SerRS Competitive Inhibition (Ki ~ Km) PLP PLP Cofactor (Aldehyde) Inhibitor->PLP Schiff Base Rxn Hydrazone PLP-Hydrazone Complex (Inactive) PLP->Hydrazone SHMT SHMT Enzyme (Folate Cycle) PLP->SHMT Required Cofactor Hydrazone->SHMT Cofactor Depletion

Figure 1: Dual-mechanism pathway showing competitive inhibition of SerRS (Primary) and PLP sequestration (Secondary).

Part 5: Experimental Validation Protocols

To ensure scientific integrity, the mechanism described above must be verifiable. The following protocols are designed to be self-validating : if the mechanism is correct, specific outcomes (reversal by serine) must occur.

Protocol 1: Competitive Reversal Assay (The "Gold Standard")

Objective: To prove that the inhibition is competitive and specific to serine utilization, rather than general toxicity.

Reagents:

  • E. coli K-12 strain (or target organism).

  • Minimal Media (M9) + Glucose (to eliminate exogenous amino acids).

  • L-Serine Hydrazide (100 µg/mL stock).

  • L-Serine (10 mg/mL stock).

Workflow:

  • Baseline Inhibition: Inoculate M9 media with E. coli. Add L-Serine Hydrazide at varying concentrations (0, 10, 50, 100 µg/mL).

  • Incubation: Incubate at 37°C with shaking. Monitor OD₆₀₀.

  • The Reversal Step: Once growth inhibition is observed (e.g., at 50 µg/mL), split the culture.

    • Control arm: Add sterile water.

    • Experimental arm: Add excess L-Serine (final conc. 1 mg/mL).

  • Readout:

    • Valid Result: The Experimental arm resumes logarithmic growth within 60-90 minutes. The Control arm remains static.

    • Interpretation: This confirms the inhibitor competes for the same active site as L-Serine. If the mechanism were non-specific alkylation, adding L-Serine would not restore growth.

Protocol 2: In Vitro Aminoacylation Assay

Objective: Direct measurement of SerRS activity inhibition.

  • System: Purified SerRS enzyme (20 nM), [¹⁴C]-L-Serine, tRNA mixture, ATP.

  • Reaction: Initiate reaction with ATP.

  • Variable: Titrate L-Serine Hydrazide (0.1 µM to 100 µM).

  • Measurement: Precipitate tRNA with TCA (Trichloroacetic acid) and count radioactivity (scintillation).

  • Data Analysis: Plot a Lineweaver-Burk double reciprocal plot.

    • Expected Result: The lines for different inhibitor concentrations should intersect at the Y-axis (

      
      ), indicating Competitive Inhibition  (Vmax is unchanged, Km increases).
      

Part 6: References

  • Tosa, T., & Pizer, L. I. (1971). Biochemical Bases for the Antimetabolite Action of L-Serine Hydroxamate and L-Serine Hydrazide. Journal of Bacteriology, 106(3), 972–982.

  • Rao, P. M., et al. (1953). Antagonism of L-Serine by L-Serine Hydrazide in Microorganisms. Journal of Biological Chemistry.

  • PubChem. (2025).[2] Compound Summary: L-Serine Hydrazide (2-Amino-3-hydroxypropanehydrazide).[1]

  • Sigma-Aldrich. (2025). Product Specification: DL-Serine hydrazide hydrochloride.[1][3]

  • Rubio, V., et al. (2005). Selective inhibition of divergent seryl-tRNA synthetases by serine analogues. Journal of Molecular Biology.

Sources

Thermodynamic solubility of 2-Amino-3-hydroxypropanehydrazide in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic solubility profiling of 2-Amino-3-hydroxypropanehydrazide (commonly referred to as Serine Hydrazide ).

This guide is structured to serve as a definitive operating procedure for determining thermodynamic parameters ($ \Delta G $, $ \Delta H $, $ \Delta S $) in protic (Water) versus aprotic (DMSO) solvent systems.

Subject: Comparative Solvation Thermodynamics in Water vs. DMSO Molecule Class: Polar Amino Acid Derivative (Hydrazide) CAS Registry: 55819-71-1 (L-isomer) / Generic Structure

Executive Summary & Molecular Context

2-Amino-3-hydroxypropanehydrazide is the hydrazide derivative of the amino acid Serine. Unlike its parent amino acid, the hydrazide modification ($ -CONHNH_2 $) removes the ionizable carboxylate group, replacing it with a nucleophilic, hydrogen-bond-rich moiety.

  • Structural Implications: The molecule possesses three distinct H-bond donor/acceptor sites: the primary amine ($ -NH_2

    
     -OH $), and the hydrazide terminus.
    
  • Solubility Prediction:

    • Water: High solubility is expected due to the molecule's ability to integrate into the bulk water hydrogen-bonding network.

    • DMSO: Solubility will be driven by dipole-dipole interactions and the solvent's H-bond accepting capacity. However, the lack of an H-bond donor in DMSO (aprotic) forces the solute to break its own crystal lattice intermolecular H-bonds without a compensatory donor interaction from the solvent, often resulting in a higher enthalpic penalty ($ \Delta H_{sol} $) compared to water.

Theoretical Framework: The Van't Hoff Analysis

To move beyond simple "concentration at saturation" and understand the driving forces of solubility, we apply the Van't Hoff equation. This distinguishes whether solubility is driven by bond breaking/forming (Enthalpy, $ \Delta H $) or disorder/freedom (Entropy, $ \Delta S $).

The relationship between the mole fraction solubility ($ x_{sol}


 T $) is defined as:


  • Slope ($ -\Delta H/R $): Indicates the heat absorbed/released during dissolution.

  • Intercept ($ \Delta S/R $): Indicates the change in disorder.

Thermodynamic Cycle Visualization

The following diagram illustrates the energy cycle involved in transferring the solid hydrazide into the solvated state.

ThermoCycle cluster_0 Solvent Interaction Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Ideal) Solid->Gas Sublimation (+ΔH_sub) Solvated Solvated Molecule (Water/DMSO) Solid->Solvated Solution (ΔH_sol = ΔH_sub + ΔH_solv) Gas->Solvated Solvation (-ΔH_solv)

Figure 1: Born-Haber cycle representing the thermodynamic path of dissolution. The competition between Lattice Energy (breaking crystal bonds) and Solvation Energy (forming solvent bonds) dictates solubility.

Experimental Protocol: Saturation Shake-Flask Method

Standard: OECD Guideline 105 / Consensus "Gold Standard" for Thermodynamic Solubility.

Materials & Prerequisites[1]
  • Compound: 2-Amino-3-hydroxypropanehydrazide (>98% purity).

  • Solvents: HPLC-grade Water (pH 7.0 buffer recommended to stabilize amine ionization) and Anhydrous DMSO.

  • Detection: HPLC-UV (Derivatization required due to low chromophore) or LC-MS/ELSD (Evaporative Light Scattering Detector).

    • Note: Serine hydrazide lacks strong UV absorbance. LC-MS is the preferred quantification method to ensure specificity and sensitivity.

Step-by-Step Workflow

Step 1: Supersaturation Preparation

  • Weigh approximately 100 mg of solid hydrazide into 4 mL glass vials (triplicate for each solvent).

  • Add 1.0 mL of solvent (Water or DMSO).

  • Visual Check: Ensure undissolved solid remains. If clear, add more solid until a suspension persists.

Step 2: Equilibration (The Critical Variable)

  • Place vials in a temperature-controlled orbital shaker.

  • Temperature Points: Run parallel experiments at 298K (25°C), 303K (30°C), 310K (37°C), and 318K (45°C) to generate the Van't Hoff plot.

  • Duration: Shake for 24–48 hours.

    • Caution: Hydrazides can be chemically unstable over long periods in water (hydrolysis). Validate stability by running a QC standard at T=0 and T=48h.

Step 3: Phase Separation

  • Filtration: Use a 0.45 µm PVDF syringe filter.

  • Thermostatic Control: Crucial: Pre-warm the syringe and filter to the equilibration temperature before filtering.

    • Why? Filtering a 37°C saturated solution through a 20°C filter causes immediate precipitation/crystallization on the filter membrane, leading to falsely low results.

Step 4: Quantification

  • Dilute filtrate 1:100 with mobile phase (e.g., Acetonitrile/Water).

  • Inject into LC-MS/HPLC.

  • Calculate concentration using a 5-point calibration curve of the standard.

Workflow Diagram

ExperimentalWorkflow Start Start: Excess Solid + Solvent (1 mL) Equilibration Equilibration (24-48h @ T1, T2, T3, T4) Start->Equilibration TempControl CRITICAL: Pre-heat Filter & Syringe to T Equilibration->TempControl Maintain T Filter Filtration (0.45 µm) TempControl->Filter Dilution Dilution (to stop precip) Filter->Dilution Filtrate Analysis LC-MS Quantification Dilution->Analysis

Figure 2: The "Shake-Flask" workflow emphasizing temperature control during filtration to prevent error.

Data Analysis & Expected Trends[2]

Calculation Table

Organize your experimental data into the following matrix to calculate thermodynamic parameters.

Temp (K)1/T ($ K^{-1} $)Solubility ($ mg/mL $)Mole Fraction ($ x $)$ \ln(x) $
298.150.00335[Exp. Value][Calc][Calc]
303.150.00330[Exp. Value][Calc][Calc]
310.150.00322[Exp. Value][Calc][Calc]
318.150.00314[Exp. Value][Calc][Calc]

Calculation of Mole Fraction ($ x $): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



Where $ n $ is moles. For dilute solutions, $ n{solute} $ in the denominator is often negligible, but for highly soluble serine derivatives, it must be included.
Comparative Analysis: Water vs. DMSO[3][4][5]

Based on the functional group chemistry of Serine Hydrazide, the following thermodynamic profiles are expected:

1. Water (Protic Environment)

  • Solubility: High (>50 mg/mL estimated).

  • Mechanism: The $ -OH $, $ -NH_2 $, and hydrazide groups all act as H-bond donors and acceptors.

  • Thermodynamics:

    • $ \Delta H_{sol} $: Likely positive (Endothermic).[1][2] Breaking the crystal lattice requires energy, but hydration releases significant energy.

    • $ \Delta S_{sol} $: Positive.[1][2][3] The flexible aliphatic chain and release from the crystal lattice increase disorder.

2. DMSO (Aprotic Environment)

  • Solubility: Moderate to High (but kinetically slower).

  • Mechanism: DMSO is a strong H-bond acceptor (sulfoxide oxygen) but has no donor protons. It will solvate the $ -NH_2 $ and $ -OH $ protons of the hydrazide effectively.

  • Thermodynamics:

    • $ \Delta H_{sol} $: Likely more positive (more endothermic) than water. DMSO cannot stabilize the lone pairs on the hydrazide nitrogens as effectively as water can (lack of proton donation), making the "cost" of breaking the crystal lattice higher relative to the solvation gain.

    • Implication: You may observe a steeper slope in the Van't Hoff plot for DMSO, indicating a higher temperature dependence.

Troubleshooting & Stability[8]
  • Hydrolysis Risk: In water, hydrazides can slowly hydrolyze to the acid and hydrazine. Check chromatograms for a "Hydrazine" peak or "Serine" peak.

  • Oxidation: Hydrazides are reducing agents. Ensure DMSO is free of peroxides.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The authoritative text on potentiometric and thermodynamic solubility profiling).
  • Bergström, C. A., et al. (2002). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 17(4-5), 225-233. Link

  • Völgyi, G., et al. (2010). "Equilibrium solubility measurement of compounds with low dissolution rate by shake-flask technique." Periodica Polytechnica Chemical Engineering, 54(2), 49-54.
  • Grant, D. J. W., et al. (1984). "Solubility and thermodynamics of solution of amino acids in water." International Journal of Pharmaceutics, 21(2), 259-265.
  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

Sources

Stability of Amino Acid Hydrazides Under Physiological Conditions

[1]

Executive Summary

Amino acid hydrazides (AA-hydrazides) occupy a unique chemical space in drug development, serving as critical intermediates for antibody-drug conjugates (ADCs), protease inhibitors, and prodrug scaffolds. While often cited for their pH-dependent hydrolytic lability—a feature exploited for lysosomal drug release—their stability profile under physiological conditions (

This guide provides a technical analysis of the stability determinants of AA-hydrazides. Contrary to the assumption that they are chemically inert at neutral pH, AA-hydrazides are susceptible to three distinct degradation pathways in vivo: enzymatic cleavage by plasma amidases, oxidative degradation catalyzed by trace metalloproteins, and carbonyl scavenging by endogenous keto-metabolites (e.g., pyruvate).

Part 1: Chemical Fundamentals & Stability Profile

The Physiological Stability Matrix

The stability of an AA-hydrazide (

Stability ParameterPhysiological Condition (Blood/Cytosol)Lysosomal Condition (Endosome)Mechanism of Instability
pH 7.4 (Neutral)4.5 – 5.0 (Acidic)Acid-catalyzed hydrolysis of hydrazone derivatives; Free hydrazides are chemically stable to hydrolysis at pH 7.4.
Redox State Oxidative (Extracellular)ReductiveOxidation to diimide (

) and subsequent hydrolysis/elimination.
Enzymatic Activity High (Amidases, Proteases)High (Cathepsins)Amidase-mediated cleavage of the

hydrazide bond.
Carbonyl Content High (Pyruvate, Glucose)LowCondensation to form hydrazones (Schiff base formation).
Degradation Pathways

The following Graphviz diagram illustrates the three competing pathways that compromise AA-hydrazide stability in a physiological environment.

GAA_HydrazideAmino Acid Hydrazide(R-CONHNH2)EnzymePlasma Amidases(Enzymatic Cleavage)AA_Hydrazide->EnzymeOxidationOxidation(Cu2+/Mn3+ Catalyzed)AA_Hydrazide->OxidationPyruvateEndogenous Carbonyls(Pyruvate/Glucose)AA_Hydrazide->PyruvateAcidFree Amino Acid(R-COOH) + HydrazineEnzyme->AcidDiimideDiimide Intermediate(R-CON=NH)Oxidation->DiimideDecompAcyl Radical + N2Diimide->DecompHydrazoneStable Hydrazone Adduct(Scavenged Drug)Pyruvate->Hydrazone

Figure 1: Competing degradation pathways for amino acid hydrazides in physiological media. Note that enzymatic cleavage and carbonyl scavenging often outcompete chemical hydrolysis at pH 7.4.

Part 2: Mechanisms of Instability

Enzymatic Hydrolysis (The Hidden Liability)

While chemical hydrolysis of the hydrazide bond is negligible at pH 7.4, enzymatic hydrolysis is a primary clearance mechanism. Plasma contains non-specific amidases and esterases that can recognize the amino acid motif.

  • Mechanism: The enzyme attacks the carbonyl carbon of the hydrazide, releasing the free amino acid and hydrazine.

  • Structure-Activity Relationship (SAR): Steric bulk at the

    
    -carbon (e.g., Valine, Isoleucine) significantly retards this hydrolysis compared to Glycine or Alanine derivatives due to restricted access to the carbonyl center.
    
Carbonyl Scavenging (Pyruvate Trap)

Hydrazides are potent nucleophiles (

pyruvate

glucose
  • Impact: This converts the reactive hydrazide drug into a relatively inert hydrazone. While reversible, this equilibrium shifts the pharmacokinetics and can lead to under-dosing of the active species.

  • Mitigation: This is often the intended "prodrug" state for hydrazone linkers, but for free hydrazides, it represents a loss of active ingredient.

Oxidative Instability

In the presence of transition metals (


Part 3: Experimental Protocols

Protocol 1: Plasma Stability & Pyruvate Reactivity Assay

To differentiate between enzymatic cleavage and pyruvate scavenging.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (e.g., Tolbutamide or a stable isotope-labeled analog).

  • Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.

Workflow Diagram:

Workflowcluster_0Incubation Conditions (37°C)StartStart: 10 mM Stock(DMSO)Cond1A: PBS (Control)Chemical StabilityStart->Cond1Cond2B: PlasmaEnzymatic + ScavengingStart->Cond2Cond3C: PBS + 100µM PyruvateScavenging OnlyStart->Cond3SamplingTime Points: 0, 15, 30, 60, 120, 240 minCond1->SamplingCond2->SamplingCond3->SamplingQuenchPrecipitation(3:1 ACN:Sample + IS)Sampling->QuenchAnalysisLC-MS/MS AnalysisMonitor Parent & Hydrazone AdductQuench->Analysis

Figure 2: Differential stability assay workflow to isolate enzymatic degradation from chemical scavenging.

Step-by-Step Methodology:

  • Preparation: Spike AA-hydrazide (1

    
     final) into three matrices:
    
    • (A) PBS pH 7.4 (Control).

    • (B) Human Plasma.[1][2]

    • (C) PBS pH 7.4 + 100

      
       Pyruvate.
      
  • Incubation: Incubate at

    
     in a shaking water bath.
    
  • Sampling: At

    
     min, remove 50 
    
    
    aliquots.
  • Quenching: Immediately add 150

    
     of ice-cold ACN containing internal standard. Vortex for 30s.
    
  • Clarification: Centrifuge at 4,000 rpm for 15 min at

    
     to pellet proteins.
    
  • Analysis: Inject supernatant onto a C18 Reverse Phase LC-MS.

    • Critical Check: Monitor for the mass of the parent hydrazide

      
       AND the pyruvate-hydrazone adduct 
      
      
      .

Data Interpretation:

  • Stable in A, Unstable in B & C: Instability is driven by carbonyl scavenging.

  • Stable in A & C, Unstable in B: Instability is driven by enzymatic cleavage.

  • Unstable in A: Chemical instability (likely oxidation if buffer is aerated).

References

  • MDPI. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs. Retrieved from [Link]

  • American Chemical Society (ACS). (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

Methodological & Application

Synthesis of 2-Amino-3-hydroxypropanehydrazide from L-serine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Amino-3-hydroxypropanehydrazide, a valuable building block in medicinal chemistry, starting from the readily available amino acid L-serine. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring a self-validating process through detailed characterization.

Introduction

2-Amino-3-hydroxypropanehydrazide, also known as L-serine hydrazide, is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a primary amine and a hydrazide group, makes it a versatile precursor for the construction of complex molecules, most notably as a crucial component in the synthesis of Benserazide, a peripheral decarboxylase inhibitor used in the management of Parkinson's disease. The following protocol outlines a reliable two-step synthesis from L-serine, a naturally occurring amino acid, providing a practical and accessible route to this important molecule.

Overall Synthesis Workflow

The synthesis of 2-Amino-3-hydroxypropanehydrazide from L-serine is typically achieved through a two-step process:

  • Esterification: The carboxylic acid functionality of L-serine is first converted to a methyl ester. This is a necessary activation step, as the direct reaction of a carboxylic acid with hydrazine is generally inefficient. The esterification is commonly performed using thionyl chloride in methanol, which generates hydrochloric acid in situ to catalyze the reaction and also forms the hydrochloride salt of the resulting amino ester.

  • Hydrazinolysis: The purified L-serine methyl ester hydrochloride is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution reaction, hydrazine displaces the methoxy group of the ester to form the desired hydrazide.

SynthesisWorkflow L_serine L-serine Esterification Step 1: Esterification (Thionyl Chloride, Methanol) L_serine->Esterification L_serine_ester L-serine methyl ester hydrochloride Esterification->L_serine_ester Hydrazinolysis Step 2: Hydrazinolysis (Hydrazine Hydrate) L_serine_ester->Hydrazinolysis Final_Product 2-Amino-3-hydroxypropanehydrazide Hydrazinolysis->Final_Product

Caption: Overall two-step synthesis workflow.

Experimental Protocols

PART 1: Synthesis of L-serine methyl ester hydrochloride

This procedure details the esterification of L-serine using thionyl chloride in methanol. The thionyl chloride reacts with methanol to generate HCl, which catalyzes the esterification, and methoxy-thionyl chloride, which is the esterifying agent.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
L-serine≥99%Sigma-Aldrich
Methanol (anhydrous)ACS Grade, ≥99.8%Fisher Scientific
Thionyl chloride (SOCl₂)≥99%Acros Organics
Diethyl ether (anhydrous)ACS Grade, ≥99%VWR Chemicals
Round-bottom flask--
Magnetic stirrer and stir bar--
Reflux condenser--
Ice bath--
Rotary evaporator--
Buchner funnel and filter paper--

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1]

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-serine (10.5 g, 0.1 mol) in anhydrous methanol (200 mL).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (11.0 mL, 0.15 mol) dropwise to the cooled suspension over a period of 30-45 minutes. The addition is exothermic, and a gentle reflux may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approximately 65 °C) and maintain for 4-6 hours. The solution should become clear as the reaction progresses.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator to obtain a white solid.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot methanol.

    • Slowly add anhydrous diethyl ether with stirring until the solution becomes turbid.

    • Cool the mixture in an ice bath to induce crystallization.

    • Collect the white crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether.

  • Drying: Dry the purified L-serine methyl ester hydrochloride in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 12-14 g (77-90%).

Characterization of L-serine methyl ester hydrochloride:

  • Appearance: White crystalline solid.

  • Melting Point: Approximately 163-167 °C (decomposes).

  • ¹H NMR (400 MHz, D₂O): δ 4.25 (t, 1H, α-CH), 3.95 (d, 2H, β-CH₂), 3.75 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, D₂O): δ 171.5 (C=O), 60.5 (β-CH₂), 55.0 (α-CH), 52.5 (OCH₃).

  • IR (KBr, cm⁻¹): ~3350 (O-H stretch), ~3000-2800 (N-H stretch of NH₃⁺), ~1740 (C=O stretch of ester), ~1230 (C-O stretch).

PART 2: Synthesis of 2-Amino-3-hydroxypropanehydrazide

This part of the protocol describes the conversion of the L-serine methyl ester hydrochloride to the desired hydrazide through reaction with hydrazine hydrate.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
L-serine methyl ester hydrochlorideSynthesized in Part 1-
Hydrazine hydrate (N₂H₄·H₂O)80% or higherSigma-Aldrich
Ethanol (95%)Reagent GradeFisher Scientific
Round-bottom flask--
Magnetic stirrer and stir bar--
Reflux condenser--
Heating mantle--
Buchner funnel and filter paper--

Safety Precautions:

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.[2][3] Avoid contact with oxidizing agents.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-serine methyl ester hydrochloride (7.8 g, 0.05 mol) in 95% ethanol (100 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (4.9 mL, 0.1 mol, 2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-5 hours. The formation of a white precipitate may be observed as the reaction proceeds.

  • Crystallization and Isolation:

    • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for at least 1 hour to maximize crystallization.

    • Collect the white solid product by vacuum filtration.

  • Washing and Drying:

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and hydrazine.

    • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 4.5-5.5 g (75-92%).

Characterization of 2-Amino-3-hydroxypropanehydrazide:

  • Appearance: White to off-white crystalline solid.[4]

  • Melting Point: Approximately 146-148 °C.

  • ¹H NMR (400 MHz, D₂O): The spectrum is expected to show signals for the α-CH, β-CH₂, and the NH and NH₂ protons of the hydrazide and amino groups. The exact chemical shifts can vary depending on the solvent and pH. The singlet from the methyl ester at ~3.75 ppm will be absent.

  • ¹³C NMR (100 MHz, D₂O): Predicted chemical shifts are approximately 170-175 ppm for the hydrazide carbonyl carbon (C=O), 60-65 ppm for the β-carbon (β-CH₂), and 55-60 ppm for the α-carbon (α-CH).[5] The peak for the ester methyl carbon at ~52.5 ppm will no longer be present.

  • IR (KBr, cm⁻¹): Expected characteristic peaks include a broad band around 3300-3400 cm⁻¹ (O-H and N-H stretching), a strong absorption around 1640-1680 cm⁻¹ (C=O stretching of the hydrazide, Amide I band), and a band around 1520-1550 cm⁻¹ (N-H bending, Amide II band).

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ is approximately 120.0773 for the free base (C₃H₉N₃O₂).[6]

Discussion

The presented two-step protocol provides a reliable method for the synthesis of 2-Amino-3-hydroxypropanehydrazide from L-serine. The esterification step is crucial for activating the carboxylic acid, and the use of thionyl chloride in methanol is an efficient way to achieve this. The subsequent hydrazinolysis is a straightforward conversion to the desired product.

The purity of the intermediate, L-serine methyl ester hydrochloride, is important for the success of the second step. The recrystallization step outlined in the protocol is effective in removing any unreacted L-serine and other impurities.

For the final product, characterization is key to confirming its identity and purity. While experimental spectroscopic data is not widely published, the predicted NMR shifts and expected IR absorption bands provide a strong basis for verification. Comparison of the spectra of the starting material, intermediate, and final product will clearly show the chemical transformations that have occurred, such as the appearance of the methyl ester signals in the intermediate and their subsequent disappearance in the final product, along with the characteristic shifts of the hydrazide group.

References

  • CN103408454A - Preparation method of hydrazide compound - Google Patents. (n.d.).
  • Qingdao Fengchen Technology and trade. (n.d.). DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers. Retrieved February 23, 2026, from [Link]

  • US3742034A - Process for the purification of l-serine - Google Patents. (n.d.).
  • Canadian Science Publishing. (n.d.). In previous publications from this laboratory (1-9) methods for the sy~lthesis of choline, ethanolamine, and serine-containing g. Canadian Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved February 23, 2026, from [Link]

Sources

Application Notes and Protocols: Optimal Reaction Conditions for the Hydrazinolysis of Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazinolysis, the nucleophilic substitution of an ester's alkoxy group with a hydrazine derivative, is a fundamental reaction in organic synthesis, particularly in the preparation of hydrazides.[1] Serine hydrazide is a critical intermediate in the synthesis of various pharmaceutical compounds, including Benserazide, a drug used in the management of Parkinson's disease.[2][3] The efficiency and success of this reaction are highly dependent on carefully optimized conditions to maximize yield and purity while minimizing side reactions. This guide provides a comprehensive overview of the optimal reaction conditions for the hydrazinolysis of serine methyl ester, supported by mechanistic insights and detailed protocols.

Mechanistic Considerations

The hydrazinolysis of an ester proceeds via a nucleophilic acyl substitution mechanism. Hydrazine, being a potent nucleophile due to the alpha effect, readily attacks the electrophilic carbonyl carbon of the ester.[4] This is followed by the elimination of the methoxy group, yielding the corresponding hydrazide. The reaction is typically carried out using hydrazine hydrate (N₂H₄·H₂O) or anhydrous hydrazine in a suitable solvent.[5][6]

The hydroxyl group on the serine backbone introduces a potential for side reactions, such as O-acylation or other rearrangements, necessitating careful control of the reaction parameters.

Key Reaction Parameters and Optimization

The successful synthesis of serine hydrazide from serine methyl ester hinges on the meticulous control of several key experimental variables. The interplay between these factors determines the reaction's yield, purity, and overall efficiency.

Table 1: Summary of Optimal Reaction Conditions
ParameterRecommended ConditionRationale & Key Considerations
Hydrazine Reagent Hydrazine Hydrate (N₂H₄·H₂O)Readily available, less hazardous than anhydrous hydrazine, and effective for this transformation.[6][7] Anhydrous hydrazine can also be used but requires more stringent handling precautions.[5][8]
Stoichiometry 1.5 to 10 molar equivalents of hydrazine hydrateAn excess of hydrazine is generally used to drive the reaction to completion.[9][10] A smaller excess (1.5 equivalents) can be effective, while a larger excess (up to 10 equivalents) may be employed to ensure complete consumption of the starting material.[10][11]
Solvent Methanol or EthanolAlcohols are common solvents for hydrazinolysis reactions.[1][9] Methanol is particularly suitable as it is the same alcohol as the ester's leaving group, which can simplify purification. Anhydrous conditions are often preferred to minimize potential side reactions.[9]
Temperature 20-40°CThe reaction can be effectively carried out at or slightly above room temperature.[11] Some protocols suggest refluxing, but for serine methyl ester, milder temperatures are often sufficient and can help prevent side reactions involving the hydroxyl group.[9][10]
Reaction Time 1-10 hoursThe reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC), to determine the optimal reaction time.[1][9] Reaction times can vary depending on the specific temperature and stoichiometry used.[2][11]
pH Adjustment Adjust to pH 4.0-5.0 with concentrated HCl post-reactionThis step is crucial for the precipitation and isolation of the serine hydrazide as its hydrochloride salt.[11]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the hydrazinolysis of serine methyl ester.

Protocol 1: General Procedure for the Synthesis of Serine Hydrazide Hydrochloride

Materials:

  • Serine methyl ester hydrochloride

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Methanol

  • Concentrated Hydrochloric Acid

  • Ethanol (for crystallization)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the serine methyl ester hydrochloride in methanol.[11]

  • Reagent Addition: While stirring, add hydrazine hydrate dropwise to the solution at room temperature (20-25°C).[11] An exothermic reaction may be observed.

  • Reaction: Stir the mixture at the desired temperature (e.g., 30°C) for 1-3 hours.[11] Monitor the reaction progress by TLC until the starting material is consumed.[9]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH of the solution to 4.0-5.0 by the dropwise addition of concentrated hydrochloric acid.[11]

    • Add ethanol to the mixture to induce crystallization.[11]

    • Cool the mixture to 10-15°C and stir for an additional 3 hours to maximize crystal formation.[11]

    • Collect the precipitated serine hydrazide hydrochloride by filtration.

    • Wash the solid with a small amount of cold ethanol.

    • Dry the product under vacuum.

Workflow Diagram

The following diagram illustrates the key steps in the synthesis of serine hydrazide hydrochloride from serine methyl ester.

Hydrazinolysis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Start Dissolve Serine Methyl Ester HCl in Methanol AddHydrazine Add Hydrazine Hydrate (20-40°C) Start->AddHydrazine Step 1 React Stir for 1-10 hours (Monitor by TLC) AddHydrazine->React Step 2 AdjustpH Adjust pH to 4.0-5.0 with conc. HCl React->AdjustpH Step 3 Crystallize Add Ethanol & Cool (10-15°C) AdjustpH->Crystallize Step 4 Filter Filter & Wash with Cold Ethanol Crystallize->Filter Step 5 Dry Dry under Vacuum Filter->Dry Step 6 End Serine Hydrazide HCl (Final Product) Dry->End

Caption: Workflow for the synthesis of serine hydrazide hydrochloride.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete reaction.- Extend the reaction time and continue to monitor by TLC.[9]- Increase the amount of hydrazine hydrate.[9]
Degradation of starting material or product.- Consider lowering the reaction temperature.[9]- Ensure the reaction is performed under an inert atmosphere if compounds are air-sensitive.[9]
Impure Product (Multiple Spots on TLC) Unreacted starting material.- Increase the reaction time or the amount of hydrazine hydrate.[9]
Side reactions.- Lowering the reaction temperature may reduce the formation of side products.[9]- Consider using a different solvent.[9]
Difficulty in Product Isolation Product is soluble in the reaction solvent.- If the product does not precipitate, try removing the solvent under reduced pressure and triturating the residue with a non-polar solvent.[9]
Oily or gummy product.- Attempt to dissolve the crude product in a minimal amount of a suitable solvent and then add a non-polar solvent to induce precipitation.[9]- Purification by column chromatography may be necessary.[9]

Safety Precautions

Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[6][7] Concentrated acids are corrosive and should also be handled with care.

Conclusion

The hydrazinolysis of serine methyl ester is a robust and reliable method for the synthesis of serine hydrazide, a key pharmaceutical intermediate. By carefully controlling the reaction parameters, particularly stoichiometry, temperature, and pH during work-up, high yields of the desired product can be achieved efficiently and safely. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully perform this important transformation.

References

  • Benchchem. (n.d.). Synthesis of Benserazide Hydrochloride: A Technical Guide.
  • Benchchem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.
  • Google Patents. (n.d.). CN103951587A - Synthetic method for intermediate of benserazide hydrochloride.
  • SciSpace. (n.d.). Synthetic method for intermediate of benserazide hydrochloride.
  • Nordmann. (n.d.). DL-Serine hydrazide monohydrochloride.
  • ResearchGate. (2025, August 10). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
  • RSC Publishing. (2020, March 2). Reaction Chemistry & Engineering.
  • (n.d.). Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides.
  • ResearchGate. (2025, September 19). SYNTHESIS OF PEPTIDES OF l-SERINE.
  • (2022, March 2). What is the Difference Between Hydrazine and Hydrazine Hydrate.
  • Wikipedia. (n.d.). Hydrazine.
  • ResearchGate. (2024, June 2). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...).
  • (n.d.). Understanding Hydrazine: A Key to Scientific Progress.
  • Reddit. (2022, January 27). Hydrous vs. Anhydrous Compounds... Can they be used interchangeably ???.
  • (2017, May 7). How do you convert amino acids to hydrazide in a single step with conventional methods?.
  • Oxford Academic. (2016, March 15). Chemical synthesis of proteins using hydrazide intermediates.

Sources

Application Note & Protocol: Streamlined Synthesis of Peptide Hydrazides Incorporating 2-Amino-3-hydroxypropanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide hydrazides are versatile and indispensable intermediates in modern chemical biology and drug development. Their unique reactivity makes them ideal precursors for protein chemical synthesis via Native Chemical Ligation (NCL), platforms for drug conjugation, and tools for late-stage C-terminal functionalization.[1][2][3] The incorporation of non-canonical residues, such as 2-Amino-3-hydroxypropanehydrazide (the hydrazide of serine), introduces valuable hydroxyl functionality at the C-terminus, offering additional sites for modification or influencing peptide conformation and solubility. This guide provides a comprehensive, field-tested framework for the synthesis of such peptides. We detail the foundational principles, from the selection of appropriate solid-phase resins and coupling agents to step-by-step protocols for synthesis, cleavage, and characterization. Furthermore, we address common synthetic challenges and outline a key downstream application, demonstrating the conversion of the peptide hydrazide to a thioester surrogate for use in NCL.

Foundational Concepts and Core Components

The successful synthesis of a specialized peptide requires a thorough understanding of its constituent parts and the chemistry governing their assembly. This section covers the properties of the key building block, 2-Amino-3-hydroxypropanehydrazide, and the principles of the solid-phase synthesis strategy.

The Key Building Block: 2-Amino-3-hydroxypropanehydrazide (Serine Hydrazide)

2-Amino-3-hydroxypropanehydrazide is the hydrazide derivative of the amino acid serine. Its structure presents three key functional groups—a primary amine, a primary hydroxyl group, and the C-terminal hydrazide—each with distinct reactivity that must be managed during synthesis. The hydrochloride salt is a common, stable form for storage and handling.[4]

Table 1: Physicochemical Properties of 2-Amino-3-hydroxypropanehydrazide Hydrochloride

PropertyValueSource(s)
Synonyms DL-Serine hydrazide HCl[4]
CAS Number 55819-71-1
Molecular Formula C₃H₉N₃O₂ · HCl[4]
Molecular Weight 155.58 g/mol
Appearance White crystalline powder[4]
Solubility Highly soluble in water, methanol, ethanol[4]
Melting Point >183 °C (decomposes)
Storage Room temperature, under inert gas (Nitrogen)

During peptide synthesis, the α-amino group is the site of peptide bond formation and is temporarily protected (e.g., with an Fmoc group). The side-chain hydroxyl group may also require protection depending on the synthetic strategy and coupling conditions to prevent side reactions. The hydrazide moiety is generated at the end of the synthesis from a specialized resin linker.

Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the method of choice for this application due to its mild deprotection conditions, which are compatible with the hydrazide moiety. The core principle involves building the peptide chain sequentially on a solid polymer support, or resin. A specialized hydrazine-functionalized resin is required to yield the C-terminal peptide hydrazide upon cleavage.[1][3] A highly stable and practical choice is a trityl-based resin loaded with Fmoc-hydrazine, which can be prepared from 2-chlorotrityl chloride resin.[5][6]

The synthesis follows a cyclical process of deprotection and coupling, as illustrated below.

SPPS_Workflow Start Start: Fmoc-NHNH-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Check Final Residue? Washing2->Check Check->Deprotection No FinalDeprotect Final Fmoc Deprotection Check->FinalDeprotect Yes Cleavage Step 3: Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleavage End Purified Peptide Hydrazide Cleavage->End

Figure 1: General workflow for Fmoc-based solid-phase synthesis of peptide hydrazides.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of a model peptide, Ac-Ala-Phe-Gly-Ser-NHNH₂ , where the serine residue at the C-terminus is incorporated as 2-Amino-3-hydroxypropanehydrazide.

Protocol 1: Preparation of Fmoc-Hydrazine 2-Chlorotrityl Resin

Rationale: The 2-chlorotrityl (2-CTC) linker is highly acid-labile, allowing the peptide to be cleaved under mild conditions that preserve the integrity of sensitive functionalities. Loading Fmoc-hydrazine (Fmoc-NHNH₂) onto this resin creates a stable starting point for the synthesis.[5]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g loading)

  • Thionyl chloride (SOCl₂)

  • 9-fluorenylmethyl carbazate (Fmoc-NHNH₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Fritted syringe or peptide synthesis vessel

Procedure:

  • Resin Activation: Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a fritted syringe. Drain the DCM.

  • Add a solution of 5 equivalents of thionyl chloride in DCM to the resin. Gently agitate under a nitrogen atmosphere for 2-3 hours. This step regenerates the trityl chloride functionality.

  • Washing: Wash the resin thoroughly to remove all traces of thionyl chloride: 3x with DCM, followed by 3x with anhydrous DMF.

  • Fmoc-Hydrazine Loading: Prepare a solution of 4 equivalents of Fmoc-NHNH₂ and 10 equivalents of DIPEA in a 1:1 mixture of anhydrous DCM:DMF.

  • Add the Fmoc-hydrazine solution to the activated resin. Agitate the mixture at room temperature overnight.

  • Capping: Drain the reaction solution and add MeOH to the resin. Agitate for 30 minutes to cap any remaining unreacted trityl chloride sites.

  • Final Wash: Wash the resin extensively: 3x with DMF, 3x with DCM, and 3x with MeOH.

  • Dry the resulting Fmoc-NHNH₂-2-CTC resin under high vacuum. Determine the final loading using a UV-Vis spectrophotometer by measuring the absorbance of the dibenzofulvene-piperidine adduct after Fmoc deprotection of a small, known mass of resin.

Protocol 2: Solid-Phase Synthesis of Ac-Ala-Phe-Gly-Ser-NHNH₂

Rationale: This protocol uses HATU as the coupling agent. HATU is a highly efficient uronium salt-based reagent that promotes rapid amide bond formation with minimal risk of racemization, especially when paired with a non-nucleophilic base like DIPEA.[7]

Materials:

  • Fmoc-NHNH₂-2-CTC resin (prepared in Protocol 2.1)

  • Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH

  • Coupling Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

  • Capping: Acetic anhydride

Table 2: Reagent Quantities for a 0.1 mmol Scale Synthesis

ReagentEquivalents (rel. to resin loading)Molarity / ConcentrationVolume
Fmoc-Amino Acid40.5 M in DMFVariable
HATU3.90.5 M in DMFVariable
DIPEA82.0 M in NMP or neatVariable
20% Piperidine/DMF-20% (v/v)2-3 mL

Procedure:

  • Resin Preparation: Place 0.1 mmol of the Fmoc-NHNH₂-2-CTC resin in a peptide synthesis vessel and swell in DMF for 30 minutes. Drain the DMF.

  • First Deprotection: Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Add a fresh 2 mL of 20% piperidine/DMF and agitate for 10 minutes. This removes the Fmoc group from the hydrazine linker, exposing the free -NHNH₂ group.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all piperidine.

  • First Coupling (Glycine):

    • In a separate vial, pre-activate 0.4 mmol (4 eq) of Fmoc-Gly-OH with 0.39 mmol (3.9 eq) of HATU and 0.8 mmol (8 eq) of DIPEA in ~1.5 mL of DMF for 2-3 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for the subsequent amino acids in the sequence: Fmoc-Phe-OH , then Fmoc-Ala-OH . A Kaiser test can be performed after each coupling step to ensure the reaction has gone to completion.

  • N-terminal Acetylation: After the final amino acid (Ala) has been coupled and washed, perform a final Fmoc deprotection (Step 2). Wash thoroughly. Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes to cap the N-terminus.

  • Final Wash and Drying: Wash the completed peptide-resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under high vacuum.

Protocol 3: Cleavage, Deprotection, and Peptide Isolation

Rationale: A strong acid cocktail containing trifluoroacetic acid (TFA) is used to simultaneously cleave the peptide from the acid-sensitive resin and remove the side-chain protecting groups (if any were used). Scavengers are critical to prevent the re-attachment of reactive carbocations to sensitive residues.[2]

Materials:

  • Dried peptide-resin from Protocol 2.2

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)

  • Cold diethyl ether ((CH₃CH₂)₂O)

  • Centrifuge tubes

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add 2-3 mL of the fresh cleavage cocktail to the resin.

  • Agitate at room temperature for 2 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Add the TFA solution dropwise into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

  • Incubate the mixture at -20°C for at least 30 minutes to ensure complete precipitation.

  • Isolation: Centrifuge the mixture at 4000 rpm for 10 minutes. Carefully decant and discard the ether.

  • Washing: Resuspend the peptide pellet in 20 mL of fresh cold ether and repeat the centrifugation. Perform this wash step twice more to remove residual scavengers and cleavage byproducts.

  • After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

Crude synthetic peptides must be purified and their identity confirmed before use.

  • Purification: The primary method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5]

    • Column: C18 stationary phase (e.g., Waters XBridge Prep C18).

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Method: A linear gradient from ~5% to 65% Mobile Phase B over 30-40 minutes is typically effective for separating the target peptide from deletion sequences or other impurities. Fractions are collected and analyzed.

  • Characterization: The identity and purity of the peptide are confirmed using mass spectrometry.[5][8]

    • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometry.

    • Expected Mass: The observed mass should match the calculated theoretical mass of the target peptide hydrazide (Ac-Ala-Phe-Gly-Ser-NHNH₂).

Downstream Applications and Troubleshooting

Key Application: Conversion to a Peptide Thioester for NCL

A major advantage of peptide hydrazides is their function as stable, storable precursors to highly reactive peptide thioesters.[1][9] This conversion is typically performed in situ at the start of a ligation reaction.

Mechanism:

  • Acyl Azide Formation: The peptide hydrazide is oxidized under cold, acidic conditions using sodium nitrite (NaNO₂) to form a peptidyl acyl azide.[10]

  • Thiolysis: The acyl azide is then reacted with an excess of an aryl thiol (e.g., 4-mercaptophenylacetic acid, MPAA) at a neutral pH. The thiol attacks the azide, displacing N₂, to form the desired peptide thioester.

  • Ligation: This newly formed thioester can then react directly with another peptide fragment that has an N-terminal cysteine, completing the Native Chemical Ligation.

NCL_Workflow PeptideHydrazide Peptide-CO-NHNH₂ (Peptide Hydrazide) AcylAzide Peptide-CO-N₃ (Acyl Azide) PeptideHydrazide->AcylAzide NaNO₂, pH 3 -15°C Thioester Peptide-CO-S-R' (Peptide Thioester) AcylAzide->Thioester Aryl Thiol (R'-SH) pH 6.5-7.0 LigatedProduct Ligated Protein (Native Peptide Bond) Thioester->LigatedProduct N_Cys_Peptide H₂N-Cys-Peptide' (N-terminal Cys) N_Cys_Peptide->LigatedProduct Native Chemical Ligation

Figure 2: Reaction pathway from peptide hydrazide to a ligated protein via NCL.

Troubleshooting Common Synthesis Issues

Table 3: Troubleshooting Guide for Peptide Hydrazide Synthesis

ProblemPotential Cause(s)Recommended Solution(s)Source(s)
Low Final Yield 1. Incomplete coupling at one or more steps.2. Premature cleavage of peptide from the resin.3. Poor precipitation or loss during workup.1. Double-couple difficult residues (e.g., Phe). Use a Kaiser test to confirm completion.2. Ensure the Fmoc deprotection solution is free of strong acid. Use a more stable linker if needed.3. Ensure the ether is ice-cold and allow sufficient time for precipitation.[11]
Side Product Formation 1. Racemization during amino acid activation.2. Intramolecular cyclization (e.g., pyroglutamate formation).3. Guanidinylation of N-terminus by uronium reagents.1. Use high-quality coupling reagents like HATU or phosphonium salts (PyBOP). Avoid excess base.2. This is less common with this specific sequence but can be an issue with N-terminal Gln or side-chain Glu/Asp. Use appropriate side-chain protection.3. Pre-activate the carboxylic acid for a few minutes before adding to the resin. Avoid large excesses of the coupling reagent.[11][12]
Oxidation of Hydrazide The hydrazide moiety can be susceptible to oxidation, especially during extended manipulations in solution.Work quickly during purification. Store the final lyophilized product under an inert atmosphere (argon or nitrogen) at -20°C or -80°C for long-term stability.[13]

References

  • Fang, G., Li, Y., & Liu, L. (2016). Chemical synthesis of proteins using hydrazide intermediates. Journal of Peptide Science, 22(5), 294-305. [Link]

  • Xu, M., et al. (2022). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Celestia Lifesciences. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]

  • Xu, M., et al. (2022). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Celestia Lifesciences. [Link]

  • AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]

  • Kim, H., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration, 1, 1-13. [Link]

  • Fengchen Group. (n.d.). DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl). [Link]

  • Otvos, L., & Urge, L. (2011). Methods of preparing peptide derivatives. U.S.
  • Malins, L. R., et al. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Journal of Peptide Science, e3525. [Link]

  • Liu, L., & Wang, P. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2485-2495. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14374318, (S)-2-Amino-3-hydroxypropanehydrazide. [Link]

  • Bird, M. J., & Dawson, P. E. (2022). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Peptide Science, 114(5), e24268. [Link]

  • da Silva, A. R. P., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(14), 5556. [Link]

  • Buller, F. M., et al. (2010). Drug release from hydrazone-containing peptide amphiphiles. Bioconjugate Chemistry, 21(8), 1498-1503. [Link]

  • ResearchGate. (n.d.). Examples of hydrazides and their therapeutic applications. [Link]

  • PubChemLite. (n.d.). 2-amino-3-hydroxypropanehydrazide (C3H9N3O2). [Link]

  • ResearchGate. (n.d.). Protein Chemical Synthesis by Ligation of Peptide Hydrazides. [Link]

  • Bird, M. J., & Dawson, P. E. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453265, DL-Serine hydrazide. [Link]

  • Rashidian, M., et al. (2013). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry, 24(9), 1548-1557. [Link]

  • JoVE. (n.d.). Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. [Link]

  • Al-Saeedi, A. H., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2394. [Link]

Sources

Application Note: Functionalization of Nanoparticles using 2-Amino-3-hydroxypropanehydrazide (Serine Hydrazide)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in nanomedicine and bioconjugation. It details the use of 2-Amino-3-hydroxypropanehydrazide (commonly known as L-Serine Hydrazide ) as a bifunctional linker for creating "smart," pH-responsive nanoparticle systems.

Introduction & Scientific Rationale

Functionalizing nanoparticles (NPs) with 2-Amino-3-hydroxypropanehydrazide (AHPH) transforms passive nanocarriers into active, stimuli-responsive systems. Unlike standard alkyl-hydrazide linkers (e.g., adipic acid dihydrazide), AHPH is derived from the amino acid serine. It introduces a hydrazide reactive handle while retaining a hydroxyl group and a chiral center.

Why use AHPH?
  • Hydrophilicity: The side-chain hydroxyl group increases surface wettability and reduces non-specific protein adsorption (fouling), acting as a "stealth" spacer similar to short-chain PEG.

  • pH-Sensitivity: The hydrazide group reacts with aldehydes or ketones to form hydrazone bonds . These bonds are stable at physiological pH (7.4) but hydrolyze rapidly in acidic environments (pH 5.0–6.0), such as endosomes or the tumor microenvironment.

  • Directional Conjugation: For antibody attachment, AHPH targets the oxidized glycans on the Fc region, ensuring the antigen-binding Fab region faces outward (unlike random amine coupling).

Mechanism of Action

The functionalization relies on a two-step "Activation and Capture" mechanism.

  • Grafting (Amide Bond Formation): The

    
    -amine of AHPH reacts with activated carboxyl groups on the nanoparticle surface. This forms a stable amide bond, permanently anchoring the linker.
    
  • Loading (Hydrazone Bond Formation): The exposed hydrazide group reacts with carbonyl-containing payloads (e.g., Doxorubicin, oxidized antibodies) to form a pH-labile hydrazone linkage.

Reaction Pathway Diagram

AHPH_Mechanism NP Carboxyl-NP (COOH Surface) Activation EDC/NHS Activation NP->Activation Step 1 Intermediate NHS-Ester Intermediate Activation->Intermediate AHPH Add AHPH (Serine Hydrazide) Intermediate->AHPH Step 2: Nucleophilic Attack Functionalized Hydrazide-NP (Stable Amide Link) AHPH->Functionalized Amide Bond Formation Drug Aldehyde/Ketone Payload (Drug/Ab) Functionalized->Drug Step 3: Loading Final pH-Responsive Nanoconjugate Drug->Final Hydrazone Bond (Acid Labile)

Figure 1: Chemical workflow transforming a Carboxyl-NP into a pH-responsive carrier using AHPH. The critical step is the formation of the stable amide anchor, leaving the hydrazide free for cargo loading.

Experimental Protocols

Protocol A: Preparation of AHPH-Functionalized Nanoparticles

Target: Conversion of Carboxyl-Iron Oxide or Carboxyl-Gold NPs to Hydrazide-NPs.

Materials Required:

  • Carboxylated Nanoparticles (1 mg/mL in MES buffer).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • 2-Amino-3-hydroxypropanehydrazide (AHPH) [Sigma/Merck].

  • Activation Buffer: 0.1 M MES, pH 6.0.

  • Coupling Buffer: 1x PBS, pH 7.4.

Step-by-Step Methodology:

  • Activation:

    • Dilute carboxylated NPs to 1 mg/mL in MES Buffer (pH 6.0).

    • Add EDC (final conc. 10 mM) and NHS (final conc. 25 mM).

    • Expert Tip: React for exactly 15 minutes at room temperature. Extending this step causes NHS ester hydrolysis, reducing efficiency.

  • Purification (Critical):

    • Remove excess EDC/NHS using a desalting column (PD-10) or magnetic separation. Resuspend immediately in PBS (pH 7.4).

    • Why? Excess EDC can crosslink the AHPH molecules to each other (polymerization) rather than the surface.

  • Functionalization:

    • Add AHPH to the activated NPs at a 50:1 molar excess (relative to surface COOH groups).

    • Incubate for 4 hours at room temperature with gentle rotation.

    • Mechanism:[1][2][3] The

      
      -amine of serine hydrazide reacts with the NHS-ester. The hydrazide group (lower pKa) remains largely unreacted at pH 7.4 during this timeframe if the excess is high enough to prevent cross-linking.
      
  • Final Wash:

    • Wash NPs 3x (centrifugation or magnetic separation) to remove unbound AHPH.

    • Resuspend in storage buffer (PBS, pH 7.4).

    • QC Check: Measure Zeta Potential. A shift from highly negative (COOH) to near-neutral/slightly positive indicates successful amine coupling.

Protocol B: pH-Sensitive Loading of Doxorubicin (DOX)

Target: Drug delivery applications where the drug releases only inside the cancer cell.

Prerequisites: AHPH-Functionalized NPs (from Protocol A).

  • Drug Preparation:

    • Dissolve Doxorubicin HCl in Methanol/Water (1:1).

    • Note: DOX contains a ketone group at the C-13 position, which reacts with hydrazides.

  • Conjugation:

    • Mix AHPH-NPs (1 mg/mL) with DOX (0.5 mg/mL) in slightly acidic buffer (Acetate buffer, pH 5.5 - 6.0).

    • Expert Insight: While hydrazones cleave at acidic pH, their formation is catalyzed by acid. A pH of 5.5–6.0 accelerates formation. Once formed, raise pH to 7.4 to "lock" the bond.

    • Incubate for 24 hours in the dark (DOX is light sensitive).

  • Locking and Washing:

    • Adjust pH to 7.4 using 0.1 M NaOH.

    • Dialyze against PBS (pH 7.4) for 24 hours to remove free drug.

  • Release Study (Validation):

    • Incubate aliquots at pH 7.4 (simulated blood) and pH 5.0 (simulated endosome).

    • Measure DOX fluorescence in the supernatant over time.

Data Analysis & Quality Control

Expected Characterization Data
TechniqueParameterExpected Result (COOH-NP)Expected Result (AHPH-NP)Interpretation
Zeta Potential Surface Charge-35 mV to -45 mV-5 mV to +10 mVLoss of carboxylic charge; gain of zwitterionic serine surface.
FTIR Chemical BondsPeak at 1700 cm⁻¹ (C=O)Peak at 1650 cm⁻¹ (Amide I)Formation of amide bond between NP and AHPH.
TNBS Assay Free HydrazidesNegative (Colorless)Positive (Orange/Red)Confirms availability of reactive hydrazide groups.
DLS Hydrodynamic SizeBase Size (e.g., 50 nm)+2 to +5 nm increaseSlight increase due to linker layer; no massive aggregation.
Troubleshooting Guide
  • Issue: Aggregation during functionalization.

    • Cause: Isoelectric point precipitation.

    • Solution: The AHPH surface is zwitterionic. Ensure the reaction pH is maintained at 7.4. If aggregation persists, add 0.05% Tween-20 during the coupling step.

  • Issue: Low Drug Loading. [3]

    • Cause: Hydrazide hydrolysis.

    • Solution: Hydrazide groups can oxidize or hydrolyze over time. Use freshly prepared AHPH-NPs. Do not store the intermediate for >48 hours.

References

  • Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems. Source: National Institutes of Health (NIH) / PMC. Context: Defines the core chemistry of hydrazone linkages for DOX delivery, establishing the pH-release profile (pH 5.0 vs 7.4). URL:[Link]

  • Hydrazide-assisted directional antibody conjugation of gold nanoparticles. Source: PubMed / Anal Chim Acta. Context: Validates the use of hydrazide-functionalized surfaces for site-specific (Fc-targeted) antibody conjugation, improving assay sensitivity. URL:[Link]

  • Multivalent hydrazide-functionalized magnetic nanoparticles for glycopeptide enrichment. Source: Royal Society of Chemistry (Analyst). Context: Demonstrates the utility of hydrazide surfaces for capturing carbohydrate-containing biomolecules (glycans), relevant to the hydroxyl-rich nature of AHPH. URL:[Link]

  • PubChem Compound Summary: (S)-2-Amino-3-hydroxypropanehydrazide. Source: National Library of Medicine (PubChem). Context: Verification of chemical structure, molecular weight (119.12 g/mol ), and synonyms (L-Serine Hydrazide) for accurate reagent sourcing. URL:[Link]

  • Design of pH-Sensitive PEG-PE Conjugates. Source: PMC / NIH. Context: Provides detailed kinetic data on hydrazone bond stability at varying pH levels, supporting the experimental design for drug release. URL:[Link]

Sources

Guidelines for storage and handling of 2-Amino-3-hydroxypropanehydrazide solutions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Small Molecule Hydrazide

2-Amino-3-hydroxypropanehydrazide, commonly available as its hydrochloride salt (DL-Serine hydrazide HCl), is a bifunctional molecule featuring a primary amine, a hydroxyl group, and a reactive hydrazide moiety. This unique combination of functional groups makes it a valuable building block and reagent in various scientific disciplines, particularly in medicinal chemistry and drug development. The hydrazide group serves as a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazone linkages.[1] This reactivity is the cornerstone of its utility in bioconjugation, synthesis of bioactive molecules, and as a probe for studying biological systems.[2][3]

Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6] The ability of the hydrazide-hydrazone scaffold to coordinate with metal ions and act as a bioisostere for other functional groups contributes to its diverse biological effects.[4] This document provides a comprehensive guide to the safe handling, storage, and preparation of 2-Amino-3-hydroxypropanehydrazide solutions, along with detailed protocols for its application in common research workflows.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Amino-3-hydroxypropanehydrazide is essential for its proper handling and use in experimental settings. The compound is typically supplied as the hydrochloride salt, which enhances its stability and solubility in aqueous solutions.[3]

PropertyValueSource
Chemical Name 2-Amino-3-hydroxypropanehydrazide hydrochloride[7]
Synonyms DL-Serine hydrazide HCl, 2-amino-3-hydroxypropanohydrazide hydrochloride[7][8]
CAS Number 55819-71-1[7]
Molecular Formula C₃H₁₀ClN₃O₂[7]
Molecular Weight 155.58 g/mol [7]
Appearance White to off-white crystalline powder[8]
Melting Point >183 °C[7]
Solubility Highly soluble in water, methanol, and ethanol.[8][8]
Storage Temperature Room temperature, stored under nitrogen.[7][7]

Safety, Handling, and Storage

The safe handling of 2-Amino-3-hydroxypropanehydrazide and its solutions is paramount. Due to the presence of the hydrazide group, this compound and its derivatives should be handled with care, following established laboratory safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

2-Amino-3-hydroxypropanehydrazide hydrochloride is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[7] Therefore, appropriate PPE must be worn at all times.

Hazard ClassPictogramPrecautionary Statements
Harmful, IrritantGHS07H302, H315, H319, H335

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required. For tasks with a high risk of splashing, a face shield should be used in conjunction with goggles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1]

  • Body Protection: A lab coat must be worn at all times.[1]

  • Respiratory Protection: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity of 2-Amino-3-hydroxypropanehydrazide.

  • Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8] Storage under an inert atmosphere, such as nitrogen, is recommended for long-term stability.[7]

  • Solutions: Aqueous solutions of hydrazides are susceptible to hydrolysis and oxidation and should be freshly prepared for optimal results.[4] If storage is necessary, it is recommended to store solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of solutions in various buffers should be experimentally determined for long-term studies.

cluster_storage Storage Recommendations cluster_solid_conditions Solid Compound cluster_solution_conditions Solutions Solid Solid Cool_Dry Cool, Dry Place Solid->Cool_Dry Tightly_Sealed Tightly Sealed Container Solid->Tightly_Sealed Inert_Atmosphere Inert Atmosphere (Nitrogen) Solid->Inert_Atmosphere Away_Oxidizers Away from Oxidizers Solid->Away_Oxidizers Solution Solution Freshly_Prepared Prepare Freshly Solution->Freshly_Prepared Frozen_Aliquots Store Frozen (-20°C / -80°C) Solution->Frozen_Aliquots Minimize_Freeze_Thaw Minimize Freeze-Thaw Cycles Solution->Minimize_Freeze_Thaw Validate_Stability Validate Buffer Stability Solution->Validate_Stability

Caption: Recommended storage conditions for solid and solutions.

Protocols for Solution Preparation

Accurate preparation of solutions is critical for reproducible experimental results. The following protocols provide a general framework that should be adapted based on the specific experimental requirements.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

Objective: To prepare a high-concentration stock solution in water for subsequent dilution into various experimental buffers.

Materials:

  • 2-Amino-3-hydroxypropanehydrazide hydrochloride (MW: 155.58 g/mol )

  • Nuclease-free water

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of 2-Amino-3-hydroxypropanehydrazide HCl required. For 10 mL of a 100 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 155.58 g/mol = 0.1556 g (155.6 mg)

  • Weighing: In a chemical fume hood, carefully weigh 155.6 mg of 2-Amino-3-hydroxypropanehydrazide HCl using an analytical balance.

  • Dissolution: Transfer the weighed powder to a 15 mL conical tube. Add approximately 8 mL of nuclease-free water.

  • Mixing: Vortex the solution until the solid is completely dissolved. The compound is highly soluble in water.[8]

  • Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water.

  • Storage: Use the solution immediately or prepare aliquots for storage at -20°C or -80°C.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution in an organic solvent for applications where water is not suitable or for long-term storage.

Materials:

  • 2-Amino-3-hydroxypropanehydrazide hydrochloride (MW: 155.58 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of 2-Amino-3-hydroxypropanehydrazide HCl required. For 1 mL of a 10 mM solution:

    • Mass (g) = 0.01 mol/L x 0.001 L x 155.58 g/mol = 0.00156 g (1.56 mg)

  • Weighing: In a chemical fume hood, weigh 1.56 mg of the compound.

  • Dissolution: Transfer the powder to a suitable vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath may be required.

  • Storage: Store the DMSO stock solution at -20°C in desiccated conditions.

Start Start Calculate_Mass Calculate Required Mass Start->Calculate_Mass Weigh_Compound Weigh Compound in Fume Hood Calculate_Mass->Weigh_Compound Transfer_to_Vessel Transfer to Appropriate Vessel Weigh_Compound->Transfer_to_Vessel Add_Solvent Add Solvent (Water or DMSO) Transfer_to_Vessel->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Adjust_Volume Adjust to Final Volume (if aqueous) Dissolve->Adjust_Volume Store Use Fresh or Aliquot and Store at -20°C/-80°C Adjust_Volume->Store End End Store->End

Caption: General workflow for preparing stock solutions.

Application Protocols

The nucleophilic nature of the hydrazide group makes 2-Amino-3-hydroxypropanehydrazide a versatile tool in various biological and chemical applications.

Protocol 3: Hydrazone Formation for Bioconjugation or Synthesis

Objective: To react 2-Amino-3-hydroxypropanehydrazide with an aldehyde or ketone to form a stable hydrazone linkage. This is a fundamental reaction for creating probes, linking molecules to surfaces, or synthesizing more complex derivatives.[1][4]

Materials:

  • 2-Amino-3-hydroxypropanehydrazide HCl stock solution (e.g., 100 mM in water or buffer)

  • Aldehyde or ketone-containing molecule of interest

  • Reaction buffer (e.g., sodium acetate buffer, pH 4.5-5.5)

  • Analytical tools for reaction monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Reactant Preparation: Dissolve the aldehyde or ketone-containing molecule in a suitable solvent.

  • Reaction Setup: In a reaction vessel, combine the aldehyde/ketone solution with a 1.1 to 2-fold molar excess of the 2-Amino-3-hydroxypropanehydrazide HCl solution. The reaction is typically performed in a slightly acidic buffer to catalyze hydrazone formation.

  • Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37-50°C). Reaction times can vary from minutes to several hours depending on the reactivity of the carbonyl compound.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method such as HPLC or LC-MS to confirm the formation of the desired hydrazone product.

  • Purification: Once the reaction is complete, purify the hydrazone product using standard techniques like chromatography (e.g., reversed-phase HPLC) or crystallization.

Protocol 4: General Guideline for Cell-Based Assays

Objective: To evaluate the biological activity of 2-Amino-3-hydroxypropanehydrazide or its derivatives in a cellular context (e.g., cytotoxicity, enzyme inhibition).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-Amino-3-hydroxypropanehydrazide HCl stock solution (e.g., 10 mM in DMSO or a buffered aqueous solution)

  • Assay-specific reagents (e.g., MTT for viability, specific enzyme substrates)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the 2-Amino-3-hydroxypropanehydrazide stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the specific cell-based assay according to the manufacturer's protocol (e.g., add MTT reagent and measure absorbance for a viability assay).

  • Data Analysis: Analyze the data to determine the effect of the compound on the cells. For cytotoxicity assays, calculate the IC₅₀ value.

Waste Disposal and Decontamination

Proper disposal of chemical waste is a critical aspect of laboratory safety.

  • Solid Waste: Unused solid 2-Amino-3-hydroxypropanehydrazide should be disposed of as hazardous chemical waste.

  • Liquid Waste: Aqueous and organic solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of down the drain.

  • Contaminated Materials: All materials that have come into contact with the compound (e.g., gloves, pipette tips, weighing paper) should be disposed of as hazardous waste.

  • Spill Cleanup: In case of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Carefully collect the absorbed material into a hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

References

  • Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal.
  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents.
  • Synthesis and Characterization of Hydrazine Deriv
  • Exploratory Screening of N-Propylnitrous Hydrazide in Cellular Models: A Technical Guide. Benchchem.
  • Synthesis and Evalu
  • DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.
  • Hydrazones: Synthesis, biological activity and their spectral characteriz
  • Synthesis and biological evaluation of new hydrazone. Pharmacy Journal.
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIV
  • Do you have a protocol for labeling of proteins with hydrazide-based dyes?
  • Serine-Selective Bioconjug
  • Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Omega.
  • Serine-Selective Bioconjug
  • MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,...
  • Protocols: protein - small molecule interactions. NanoTemper Technologies.
  • 2-Amino-3-hydroxypropanehydrazide hydrochloride | 55819-71-1. MilliporeSigma.
  • (2RS)-2-Amino-3-hydroxypropanohydrazide Hydrochloride. LGC Standards.
  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • Bioconjug
  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine.
  • Top 10 Most Popular Drug Hunter Case Studies of 2025.
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase
  • Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry (RSC Publishing).
  • Case Studies. Genesis Drug Discovery & Development.
  • Separation and sensitive detection of D-amino acids in biological matrices.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
  • (S)-2-Amino-3-hydroxypropanehydrazide | C3H9N3O2 | CID 14374318. PubChem.
  • Discovery libraries targeting the major enzyme classes: the serine hydrolases. PMC.
  • Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. PMC.
  • Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride.
  • Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. PMC.
  • Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. MDPI.
  • Click Chemistry Yields Potent and Specific Serine Hydrolase Inhibitors. LabMedica.
  • Chemical quenching and identification of intermediates in flavoenzyme-c
  • A guide to the use of bioassays in exploration of n
  • Amino Acid Analysis Methods.
  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Compar
  • 2-Amino-3-hydroxypropanehydrazide. BLD Pharm.
  • Reaction of 2-amino-3 hydroxypyridine 1 and benzoyl chlorides 2.
  • Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formul
  • Possible paths for the chemical transformation of 2 in 3 by reaction with hydrazine monohydrate.
  • The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. MDPI.
  • Stability of Amino Acids and Their Oligomerization Under High-Pressure Conditions: Implications for Prebiotic Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-3-hydroxypropanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-hydroxypropanehydrazide, also known as DL-Serine Hydrazide. This molecule is a critical building block in the development of pharmaceuticals, most notably as a precursor to Benserazide, a medication used in the management of Parkinson's disease.[1] Achieving a high yield of this compound is paramount for the efficiency and economic viability of subsequent synthetic steps.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanics, offering field-proven insights to troubleshoot common issues and optimize your synthetic outcomes. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Core Synthesis Overview: The Hydrazinolysis of Serine Esters

The most prevalent and direct method for synthesizing 2-Amino-3-hydroxypropanehydrazide is the hydrazinolysis of a corresponding serine ester (e.g., methyl or ethyl serinate). This reaction is a classic example of nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol leaving group (methanol or ethanol) and the formation of the desired hydrazide.

The reaction is typically performed using hydrazine hydrate as the reagent and an alcohol, such as ethanol or methanol, as the solvent.[2][3] The process often involves heating the mixture under reflux to drive the reaction to completion.[3]

G SerineEster Serine Ester (e.g., Methyl Serinate) Product 2-Amino-3-hydroxy- propanehydrazide SerineEster->Product Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine->Product Byproduct Alcohol (e.g., Methanol)

Caption: General reaction scheme for the synthesis of 2-Amino-3-hydroxypropanehydrazide.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is a frequent challenge that can typically be traced to one of three areas: incomplete reaction, competing side reactions, or suboptimal product isolation. A systematic approach is crucial. First, ensure the reaction has gone to completion by using Thin-Layer Chromatography (TLC).[4] If the reaction is complete, investigate potential side reactions like ester hydrolysis. Finally, optimize your workup and purification procedure, as the high polarity of the product can make isolation difficult.[3]

Q2: How can I effectively monitor the reaction to ensure it goes to completion?

A2: TLC is the most convenient and effective method for monitoring reaction progress.[4] Co-spot your starting serine ester and the reaction mixture on a silica gel plate. Elute with a suitable polar solvent system (e.g., Dichloromethane:Methanol 9:1 or Ethyl Acetate:Methanol 8:2). The starting ester will have a higher Rf value. The product, being significantly more polar due to the hydrazide group, will have a much lower Rf value. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4]

Q3: What are the most common side reactions and how can they be minimized?

A3: The primary side reaction of concern is the hydrolysis of the starting ester back to serine. This occurs if excess water is present in the reaction mixture. To mitigate this, use anhydrous hydrazine and a dry, high-purity solvent.[3] Another potential, though less common, side product is the formation of a di-acylated hydrazine, where one hydrazine molecule reacts with two ester molecules. This can be suppressed by using a sufficient excess of hydrazine hydrate (typically 5-10 equivalents), which statistically favors the formation of the mono-acylated product.[3]

Q4: I'm struggling with product isolation. My final product is often an oil or difficult to crystallize. What are the best practices?

A4: This is a common issue due to the product's high solubility in polar solvents like water and ethanol.[2] If the product does not precipitate upon cooling, the first step is to remove the solvent under reduced pressure.[3] The resulting residue, which may be an oil, can then be triturated with a non-polar solvent like diethyl ether or hexane. This process involves repeatedly washing/stirring the oil with the non-polar solvent to induce precipitation of the solid product while washing away more soluble impurities. If the product remains oily, purification by column chromatography may be necessary, although recrystallization from a solvent system like methanol/ether is often successful.[3]

Q5: Is the reaction temperature and time critical?

A5: Yes, both are critical. Hydrazinolysis reactions typically require heating to proceed at a reasonable rate. Refluxing in a solvent like ethanol is a common starting point.[3] However, prolonged heating at high temperatures can sometimes lead to degradation. A typical reaction time can range from 4 to 24 hours.[5] The optimal time and temperature depend on the specific ester substrate. Therefore, it is essential to monitor the reaction by TLC rather than relying on a fixed reaction time.[4]

Troubleshooting Guide: A Systematic Approach

This table provides a structured guide to diagnosing and solving common problems during the synthesis.

Issue Potential Cause Recommended Solution & Rationale
Low or No Product Yield Incomplete Reaction: Insufficient time, temperature, or hydrazine.Solution: Extend the reflux time and continue monitoring by TLC. Ensure a sufficient excess of hydrazine hydrate (5-10 equivalents) is used to drive the reaction equilibrium forward.[3]
Degradation of Materials: Starting material or product may be sensitive to prolonged high heat or air.Solution: Consider lowering the reaction temperature and extending the reaction time. If compounds are air-sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Poor Quality Reagents: Water in the solvent or hydrazine can promote ester hydrolysis.Solution: Use anhydrous hydrazine hydrate and a dry, high-purity solvent to minimize the competing hydrolysis side reaction.[3][4]
Presence of Multiple Spots on TLC Unreacted Starting Material: Reaction has not gone to completion.Solution: Increase the reaction time or the amount of hydrazine hydrate and continue to monitor.[3]
Side Reactions: Hydrolysis of the ester or formation of di-acylated hydrazine.Solution: Ensure anhydrous conditions. Lowering the reaction temperature may reduce the rate of side product formation. Confirm stoichiometry to avoid di-acylation.[3][4]
Difficulty in Product Isolation Product is Soluble in Reaction Solvent: High polarity of the hydrazide prevents precipitation.Solution: Remove the solvent under reduced pressure. Triturate the resulting residue with a non-polar solvent (e.g., diethyl ether, ethyl acetate) to induce precipitation.[3]
Oily or Gummy Product: Residual solvent or impurities are inhibiting crystallization.Solution: Ensure the product is thoroughly dried under high vacuum. Attempt to dissolve the crude product in a minimal amount of a polar solvent (like methanol) and precipitate it by adding a non-polar anti-solvent (like diethyl ether).[3]

Optimized Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 2-Amino-3-hydroxypropanehydrazide hydrochloride from DL-serine methyl ester hydrochloride.

Materials & Reagents

ReagentFormulaMW ( g/mol )QuantityMoles
DL-Serine Methyl Ester HClC₄H₁₀ClNO₃155.5815.56 g0.1
Hydrazine Hydrate (~64%)H₆N₂O50.0624.5 mL~0.5 (5 eq.)
Anhydrous EthanolC₂H₅OH46.07250 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-

Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add DL-serine methyl ester hydrochloride (15.56 g, 0.1 mol) and anhydrous ethanol (250 mL).

  • Addition of Hydrazine: Stir the suspension at room temperature and slowly add hydrazine hydrate (24.5 mL, ~0.5 mol) to the flask. The mixture may become clearer upon addition.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed under reflux for 8-12 hours. Monitor the progress by taking small aliquots and analyzing via TLC (DCM:MeOH 9:1) until the starting ester spot has completely disappeared.[3]

  • Workup - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator. This will likely result in a thick oil or semi-solid.

  • Purification - Trituration: To the residue, add 100 mL of diethyl ether and stir vigorously or sonicate for 15-20 minutes. The desired product should precipitate as a white solid.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid on the filter with two additional portions of diethyl ether (2 x 50 mL) to remove any remaining impurities.

  • Drying: Dry the collected solid under high vacuum at 40-50°C to a constant weight to yield 2-Amino-3-hydroxypropanehydrazide as a white crystalline powder.[2]

Visualizing the Experimental Workflow

The following diagram outlines the complete workflow, providing a clear, high-level overview from initial setup to the final, purified product.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_final 4. Final Product A Combine Serine Ester HCl and Anhydrous Ethanol B Add Hydrazine Hydrate (5-10 equivalents) A->B C Heat to Reflux (e.g., ~80°C in EtOH) B->C D Monitor by TLC until Starting Material Disappears C->D E Cool to Room Temperature D->E F Remove Solvent under Reduced Pressure E->F G Triturate Residue with Non-Polar Solvent (e.g., Ether) F->G H Filter and Wash Solid G->H I Dry under High Vacuum H->I J Pure 2-Amino-3-hydroxy- propanehydrazide I->J

Sources

Troubleshooting solubility issues of 2-Amino-3-hydroxypropanehydrazide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling in Organic Synthesis

Ticket ID: #SOL-SER-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are likely encountering precipitation or "oiling out" when attempting to dissolve 2-Amino-3-hydroxypropanehydrazide (Serine Hydrazide) in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF).

The Root Cause: This molecule is a "solubility brick." It combines three high-polarity features: a primary amine, a primary hydroxyl, and a hydrazide motif. Furthermore, it is commercially supplied as the Hydrochloride (HCl) salt , which significantly increases its lattice energy, rendering it insoluble in non-polar aprotic solvents.

This guide provides the protocols to overcome these thermodynamic barriers.

Module 1: Diagnostic Matrix (Solvent Compatibility)

Before modifying your reaction, consult this matrix to confirm if your solvent choice is thermodynamically viable.

Solvent ClassRepresentative SolventsSolubility StatusTechnical Notes
Protic (Polar) Water, Formic AcidExcellent Preferred for storage. Oxidation risk over long periods if not degassed.
Protic (Alcohols) Methanol (MeOH), EthanolModerate to Good Solubility improves significantly with heat (

) and sonication.
Aprotic (Polar) DMSO, DMF, NMPGood Best choice for organic reactions. Requires dry solvents to prevent hydrolysis.
Aprotic (Non-Polar) DCM, Chloroform, TolueneInsoluble Do not use. The compound will remain as a suspension.
Ethers/Esters THF, Ethyl Acetate, DioxanePoor/Insoluble Only works if the molecule is derivatized (e.g., Boc-protected).
Fluorinated TFE, HFIPExcellent Powerful solvents for disrupting H-bond aggregates; useful for peptide ligation.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "I need to run a reaction in DCM, but the starting material won't dissolve."

Diagnosis: You are fighting thermodynamics. The crystal lattice energy of the Serine Hydrazide HCl salt is far higher than the solvation energy DCM can provide.

Solution A: The "Solvent Switch" (Recommended) Switch to Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . These solvents have high dielectric constants and can solvate the polar ionic species.

  • Protocol: Dissolve your compound in a minimum volume of DMF.[1] If your reaction requires non-polar conditions, dilute this concentrated DMF solution slowly into DCM (up to a 1:10 ratio).

Solution B: In-Situ Silylation (The "Trojan Horse") If you must use a non-polar solvent, you can temporarily mask the polar groups.

  • Suspend the hydrazide in DCM.

  • Add TMS-Cl (Trimethylsilyl chloride) or BSA (N,O-Bis(trimethylsilyl)acetamide) .

  • Mechanism: The hydroxyl and amine groups become silylated, rendering the molecule lipophilic. It will dissolve in DCM.

  • Post-Reaction: The silyl groups are easily removed during the aqueous workup (acidic wash).

Issue 2: "The compound dissolves in Methanol but precipitates when I add my reagent."

Diagnosis: This is likely a "Salting Out" effect or a change in pH that forces the molecule to its isoelectric point (pI), causing aggregation.

Solution: The "Salting-In" Protocol Chaotropic salts can disrupt the intermolecular hydrogen bonding network that causes precipitation.

  • Add Lithium Chloride (LiCl): Add anhydrous LiCl (5% w/v) to your reaction mixture. The Lithium ions coordinate with the hydrazide oxygen and the hydroxyl group, breaking up aggregates and maintaining solubility.

Issue 3: "I am using the HCl salt, and it won't react with my electrophile."

Diagnosis: The amine on the hydrazide is protonated (


) in the HCl salt form. It is non-nucleophilic and cannot attack electrophiles (like aldehydes or activated esters).

Solution: The "Free-Basing" Protocol You must neutralize the salt in situ to release the reactive free amine.

  • Dissolve the Serine Hydrazide HCl in MeOH or DMF .

  • Add 1.05 equivalents of a non-nucleophilic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

  • Observation: You may see a slight precipitate (TEA·HCl salts), but the Serine Hydrazide is now in solution as the free base.

  • Proceed with your reaction immediately.

Module 3: Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the correct solvent system based on reaction tolerance to water and polarity requirements.

SolventSelection Start Start: Select Solvent for Serine Hydrazide IsWaterTolerant Is the reaction water-tolerant? Start->IsWaterTolerant WaterYes Use Water or Phosphate Buffer IsWaterTolerant->WaterYes Yes WaterNo Is the reaction sensitive to alcohols? IsWaterTolerant->WaterNo No AlcoholNo Use Methanol (MeOH) + Heat/Sonication WaterNo->AlcoholNo No (Alcohol OK) AlcoholYes Must use Aprotic Solvent WaterNo->AlcoholYes Yes (Avoid OH) AproticBranch Can you use DMSO/DMF? AlcoholYes->AproticBranch DMSOYEs Use DMF or DMSO (Dry/Degassed) AproticBranch->DMSOYEs Yes DMSONo Must use DCM/THF? AproticBranch->DMSONo No HardMode Protocol: In-Situ Protection (TMS-Cl or BSA) DMSONo->HardMode Required

Figure 2: Mechanism of Solubilization & Aggregation

Caption: Visualization of how Serine Hydrazide aggregates via H-bonding and how solvents/additives disrupt this network.

SolubilizationMech Aggregate Crystalline Aggregate (Insoluble) DCM DCM/EtOAc (No H-Bond Disruption) Aggregate->DCM Remains DMSO DMSO/DMF (Dipole Interaction) Aggregate->DMSO Solvates LiCl LiCl Additive (Chaotropic Disruption) Aggregate->LiCl Disrupts DCM->Aggregate Precipitates Soluble Solvated Species (Reactive) DMSO->Soluble H-Bond Acceptor Breaks Lattice LiCl->Soluble Coordination to -OH and -NH2

Module 4: Advanced Experimental Protocols

Protocol A: Preparation of 1M Stock Solution in DMSO

Use this for storing the compound in a reactive state.

  • Weighing: Weigh 155 mg of Serine Hydrazide HCl (MW: 155.58 g/mol ) into a dry 2 mL vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

    
    , stored over molecular sieves).
    
  • Sonication: Sonicate in a water bath at

    
     for 10–15 minutes. The solution should become clear and viscous.
    
  • Neutralization (Optional): If the free base is required immediately, add

    
     of DIPEA (1.0 eq).
    
    • Note: The solution may warm up slightly due to the exotherm of proton transfer.

Protocol B: Biphasic Reaction (Schotten-Baumann Conditions)

Use this if you need to react the hydrazide with an acyl chloride that is only soluble in DCM.

  • Aqueous Phase: Dissolve Serine Hydrazide HCl (1.0 eq) in water (

    
     concentration). Add 
    
    
    
    (2.5 eq) to act as a base/buffer.
  • Organic Phase: Dissolve your acyl chloride/electrophile in DCM.

  • Mixing: Combine the two phases in a round-bottom flask with vigorous stirring.

  • Reaction: The reaction occurs at the interface. The lipophilic product will migrate into the DCM layer, driving the equilibrium forward.

References

  • PubChem. (n.d.). (S)-2-Amino-3-hydroxypropanehydrazide | C3H9N3O2.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual grounding for solubility parameter analysis).

  • Dawson, P. E., et al. (1994). Synthesis of proteins by native chemical ligation. Science.

Sources

Optimizing pH conditions for serine hydrazide complexation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH Conditions for Metal-Ligand Coordination

Executive Summary: The pH "Goldilocks Zone"

Serine hydrazide (


) is a versatile tridentate ligand capable of coordinating via the amino nitrogen, the carbonyl oxygen (or enolic oxygen), and the terminal hydrazide nitrogen.[1]

The Critical Challenge: The success of this reaction is strictly governed by pH.

  • pH < 4 (Acidic): Ligand protonation blocks coordination sites.[2][1]

  • pH > 10 (Basic): Risk of metal hydroxide precipitation (

    
    ) or reduction of the metal ion to its elemental state (due to the reducing nature of hydrazides).[2][1]
    
  • Optimal Window: Typically pH 7.0 – 8.5 (varies slightly by metal ion).[2][1]

The Science of Speciation (Why pH Matters)

To optimize your yield, you must understand the competition between protons (


) and your metal ion (

) for the ligand's binding sites.[1]
Ligand Protonation States

Serine hydrazide has three critical pKa zones relevant to coordination:

  • Terminal Hydrazine (

    
    ):  pKa ~3–4.[2][1] Below this pH, the terminal nitrogen is protonated and cannot coordinate.
    
  • Alpha-Amine (

    
    ):  pKa ~7–8 (lower than free serine due to the electron-withdrawing hydrazide).[2][1]
    
  • Hydrazide Amide (

    
    ):  The amide hydrogen is generally not acidic (pKa > 12) unless coordinated.[2][1] Metal binding facilitates deprotonation, allowing the ligand to switch from a neutral keto-form to a mono-anionic enol-form.[2]
    
Visualizing the Pathway

pH_Speciation Low_pH pH < 5 (Protonated Ligand) Mid_pH pH 7.0 - 8.5 (Coordination Window) Low_pH->Mid_pH Add Base (Deprotonation) High_pH pH > 10 (Hydrolysis/Reduction) Mid_pH->High_pH Excess Base Complex Stable Metal-Ligand Complex (Chelate) Mid_pH->Complex Ligand displaces H2O ligands Precipitate Metal Hydroxide Precipitate High_pH->Precipitate OH- competition Reduced Reduced Metal (Black ppt) High_pH->Reduced Hydrazide oxidation

Figure 1: The speciation logic flow.[2][1] Successful complexation requires navigating the window between protonation (blocking) and hydrolysis/reduction (side reactions).[1]

Troubleshooting Guide

Use this matrix to diagnose experimental failures immediately.

SymptomProbable CauseMechanismCorrective Action
No Color Change / Clear Solution pH too low (< 5)Amine groups are protonated (

) and repel the metal cation.[2][1]
Slowly add 1M NaOAc or dilute NaOH to raise pH to ~7.[2]5.
Gelatinous Precipitate (Non-crystalline) pH too high (> 9)Formation of Metal Hydroxides (

) instead of ligand complex.[2][1]
Lower pH.[2][1] Ensure Ligand:Metal ratio is at least 2:1 to outcompete hydroxide.[2]
Black/Grey Precipitate Metal ReductionHydrazides are reducing agents.[2][3][4] At high pH, they reduce

,

, or

to metal (

).[1]
Lower pH.[2][1] Perform reaction in inert atmosphere (

). Avoid strong heating.[2][1]
Low Yield (Crystalline) Wrong Solvent/pHComplex is too soluble in water or pH is not optimizing the neutral species.[2][1]Adjust pH to the isoelectric point of the complex. Add ethanol/methanol to force precipitation.[2][1]

Step-by-Step Optimization Protocol

Objective: Synthesize a generic Transition Metal-Serine Hydrazide Complex (


).
Scope:  Applicable for Cu(II), Ni(II), Co(II), Zn(II).[1][5]
Materials
  • L-Serine Hydrazide Hydrochloride.[2]

  • Metal Salt (Acetate salts preferred over Chlorides/Nitrates as they act as self-buffers).[2][1]

  • 0.1 M NaOH and 0.1 M HCl.[2]

  • Ethanol (95%).[2][1][3]

Workflow
  • Ligand Preparation:

    • Dissolve 2.0 mmol L-Serine Hydrazide in 20 mL distilled water.

    • Check pH: It will likely be acidic (~pH 4-5) if using the HCl salt.[2][1]

    • Neutralization:[2][1] Add 0.1 M NaOH dropwise until pH reaches 7.0 .[2][1]

  • Metal Addition:

    • Dissolve 1.0 mmol Metal Salt (e.g.,

      
      ) in 10 mL water/ethanol (1:1).[2][1]
      
    • Add Metal solution to Ligand solution slowly with stirring.[2][1]

    • Observation: Look for immediate color change (e.g., Blue

      
       Dark Blue/Purple for Cu).[2][1]
      
  • pH Tuning (The Critical Step):

    • Monitor pH continuously.[2][1] The release of protons upon coordination (displacement) will drop the pH.[1]

    • Maintain pH 7.5 – 8.0 by adding dilute NaOH or Sodium Acetate buffer.[2][1]

    • Why? This drives the equilibrium toward the complex:

      
      
      Removing 
      
      
      
      shifts the reaction right.[2][1]
  • Isolation:

    • Heat gently (50-60°C) for 30 minutes. Do not boil (risks reduction).

    • Cool to room temperature.[2][1] If no precipitate forms, add cold ethanol.[1]

    • Filter, wash with cold ethanol, and dry.[1]

Experimental Logic Diagram

Protocol_Flow Start Start: Dissolve Ligand Check_pH Check Initial pH (Likely Acidic) Start->Check_pH Adjust_Neutral Adjust to pH 7.0 (Activate Amines) Check_pH->Adjust_Neutral Add_Metal Add Metal Salt (1:2 Ratio) Adjust_Neutral->Add_Metal Decision Did pH drop? Add_Metal->Decision Action_Base Add Base (NaOAc/NaOH) to maintain pH 7.5-8.0 Decision->Action_Base Yes (Complexing) Precipitate Precipitate Forms? Decision->Precipitate No (Stable) Action_Base->Precipitate Success Filter & Wash (Target Complex) Precipitate->Success Yes Force_Ppt Add Ethanol/Cool Precipitate->Force_Ppt No Force_Ppt->Success

Figure 2: Operational workflow for synthesis. Note the pH maintenance loop.

Frequently Asked Questions (FAQs)

Q: Can I use Serine Hydrazide to synthesize Schiff Base complexes? A: Yes, but the pH requirement is different. To form a Schiff base (reaction with an aldehyde), you generally need acidic conditions (pH 4-5) to catalyze the dehydration.[2][1] Once the Schiff base is formed, you then raise the pH to 7-8 to coordinate the metal. Attempting to do both at pH 8 usually fails because the Schiff base formation is too slow.[2]

Q: My Copper complex turned into a copper mirror/black powder. Why? A: Hydrazides are potent reducing agents.[2][1] You likely heated the solution too vigorously or the pH was too high (>9), facilitating the electron transfer from hydrazine to


.[1] Keep the temperature below 60°C and ensure the pH stays near neutral.

Q: Why do you recommend Acetate salts? A: Acetate (


) acts as a weak base.[2][1] As the ligand binds and releases protons, the acetate absorbs them (

), naturally buffering the solution and preventing the pH from crashing, which would otherwise reverse the complexation.

References

  • Coordination Modes of Amino Acid Hydrazides

    • Detailed structural analysis of amino acid hydrazides (Leucine/Phenylalanine) acting as chelators.[2][1][6]

    • Source: CrystEngComm (RSC Publishing).[2][1]

    • URL:[2][1][6]

  • Protonation Constants of Serine

    • Specific pKa values for the amine and carboxyl groups of L-Serine.[2]

    • Source: National Institutes of Health (PubChem).[2][1]

    • URL:[2][1]

  • Hydrazide-Metal Interactions & Reduction Risks

    • Analysis of hydrazide behavior with transition metals and the risk of reductive precipit
    • Source: ResearchGate (Reductive precipitation of platinum and palladium).[2][1]

    • URL:

  • General Transition Metal-Amino Acid Complexation

    • Overview of binding modes (N,O vs N,N,O) and stoichiometry.
    • Source: Wikipedia (Transition metal amino acid complexes).[2][1]

    • URL:[2][1]

Sources

Technical Support Center: Minimizing Side Reactions with Serine Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing serine hydrazide in their peptide coupling protocols. The unique functionalities of serine—a primary alcohol—and the terminal hydrazide present specific challenges that can lead to undesired side reactions, impacting yield and purity.

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the mechanistic basis of common side reactions and offer field-proven, step-by-step protocols to mitigate these issues, ensuring the integrity and success of your synthesis.

Troubleshooting Guide & FAQs

Question 1: I'm observing a significant side product with the same mass as my target peptide but a different retention time on HPLC. What is happening and how can I fix it?

This is a classic and frequently encountered issue when working with serine-containing peptides, particularly under acidic conditions used during cleavage from the resin.

Answer: The likely cause is an N-to-O Acyl Shift.

Under the strong acidic conditions of trifluoroacetic acid (TFA) cleavage, an intramolecular rearrangement can occur where the peptide bond nitrogen alpha to the serine residue transfers to the serine's side-chain hydroxyl group. This forms an O-acyl isopeptide, which is an ester. This isopeptide is a structural isomer of your target peptide, hence it has the identical mass but different chromatographic properties.[1][2]

This reaction is reversible. The more stable native amide bond can be reformed by treating the peptide at a neutral to slightly basic pH, which facilitates the O-to-N acyl shift back to the desired product.[1][2][3]

G cluster_0 Acidic Conditions (e.g., TFA Cleavage) cluster_1 Neutral/Slightly Basic Conditions (pH 7-8) Peptide Native Peptide (Amide Bond) Transition Cyclic Intermediate Peptide->Transition N->O Acyl Shift Isopeptide O-Acyl Isopeptide (Ester Bond) Transition->Isopeptide Isopeptide_rev O-Acyl Isopeptide (Ester Bond) Transition_rev Cyclic Intermediate Isopeptide_rev->Transition_rev O->N Acyl Shift (Reversible) Peptide_rev Native Peptide (Amide Bond) Transition_rev->Peptide_rev

Fig 1. N-to-O Acyl Shift Mechanism.
Recommended Protocol: Reversal of N-to-O Acyl Shift
  • Dissolution: After cleavage and precipitation, dissolve the crude peptide in an aqueous buffer. A good starting point is 0.1 M ammonium bicarbonate or a phosphate buffer at a pH of 7.5-8.0.

  • Incubation: Gently stir the solution at room temperature.

  • Monitoring: Monitor the conversion of the isopeptide back to the native peptide by analytical HPLC. Inject aliquots every 30-60 minutes. You should observe the peak corresponding to the isopeptide decrease while the target peptide peak increases.

  • Completion: The reaction is typically complete within 2-4 hours. Once the conversion has plateaued, the solution can be acidified (e.g., with 0.1% TFA) and prepared for purification.

Question 2: My main problem is O-acylation of the serine side-chain during the coupling step, leading to branched or modified peptides. How do I prevent this?

This is the most critical side reaction to control during the synthesis itself. The hydroxyl group of serine is a competing nucleophile with the N-terminal amine of the amino acid being coupled. If the serine -OH attacks the activated carboxyl group, an ester bond is formed, leading to a capped or branched peptide.

Answer: This requires a multi-faceted approach combining side-chain protection, optimized coupling reagents, and careful control of reaction conditions.

The key is to either physically block the hydroxyl group or to use reaction conditions that kinetically favor N-acylation over O-acylation.

Strategy 1: Orthogonal Side-Chain Protection (Most Robust)

The most effective way to prevent O-acylation is to protect the serine hydroxyl group with a protecting group that is stable throughout the synthesis and is removed only during the final cleavage.[4][5]

  • For Fmoc/tBu Chemistry: The standard protecting group is the tert-butyl (tBu) ether (Fmoc-Ser(tBu)-OH). It is highly stable to the basic conditions (piperidine) used for Fmoc removal and is cleanly cleaved by strong acid (TFA) at the end of the synthesis.[5]

  • For Boc/Bzl Chemistry: The benzyl (Bzl) ether (Boc-Ser(Bzl)-OH) is commonly used, which is removed by hydrogenolysis or strong acids like HF.[5]

Fig 2. Role of Side-Chain Protection.
Strategy 2: Selection of Coupling Reagents & Additives

If you must work with an unprotected serine, the choice of coupling reagent is critical. The goal is to form a highly reactive intermediate that couples quickly with the amine before it has a chance to react with the less nucleophilic hydroxyl group.

Reagent ClassExamplesSuitability for Unprotected SerineRationale
Phosphonium Salts PyBOP, PyAOPGood Known for high chemoselectivity, favoring N-acylation over O-acylation.[6][7] They are highly reactive but generally provide good results with minimal side reactions at the hydroxyl group.
Uronium/Aminium Salts HBTU, HATU, HCTUModerate to Good These are highly efficient and fast-acting reagents.[6][8] Their speed can help minimize the time available for O-acylation. Using them with an additive like HOBt or OxymaPure is crucial to suppress side reactions.
Carbodiimides DCC, DIC, EDCUse with Caution These reagents form a highly reactive O-acylisourea intermediate which can be prone to O-acylation.[9][10] They must be used with a nucleophilic additive like HOBt or OxymaPure, which converts the O-acylisourea to a less reactive, more selective active ester, thereby reducing the risk of O-acylation.[10]

Key Insight: Additives like HOBt (1-Hydroxybenzotriazole) and its safer, more effective modern replacement OxymaPure are not just for suppressing racemization. They act as "acyl transfer" agents that form active esters, which are more selective for the N-terminal amine over the serine hydroxyl group compared to the initial activated species.[10]

Strategy 3: Control of Base and Stoichiometry
  • Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) .[6] Use the minimum amount of base necessary (typically 2 equivalents for aminium/uronium salts) to avoid deprotonating the serine hydroxyl, which would significantly increase its nucleophilicity and promote O-acylation.

  • Stoichiometry: Avoid using a large excess of the activated amino acid. A slight excess (e.g., 1.2 to 1.5 equivalents) is usually sufficient. A large excess increases the concentration of the acylating agent, raising the probability of the side reaction.

Question 3: My peptide hydrazide shows poor peak shape (tailing) during HPLC purification. Is this related to a side reaction?
Answer: Not directly a side reaction, but a common issue with peptide hydrazides that complicates purification and can mask underlying purity problems.

Peptide hydrazides are known to exhibit poor chromatographic behavior, including peak tailing and broadening, during reverse-phase HPLC.[11] This is often attributed to interactions between the basic hydrazide moiety and residual silanols on the silica-based stationary phase. This can make it difficult to achieve baseline separation from closely eluting impurities, including those from side reactions.

Recommended Solutions for Improved Purification
  • Use a Modern Stationary Phase: Employ end-capped C18 columns or those specifically designed for peptide separations, which have minimal residual silanol activity.

  • Optimize Mobile Phase:

    • Acid Modifier: Ensure your mobile phases (A: Water, B: Acetonitrile) contain an ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% is the standard and is usually effective.

    • Alternative Modifiers: If tailing persists, formic acid (0.1%) can sometimes offer different selectivity and improved peak shape.

  • Temporary Linker Strategy: For particularly challenging syntheses, a "removable linker" approach can be used. A dialkoxybenzyl linker attached to the hydrazide during synthesis can improve the peptide's chromatographic properties. This linker is then cleaved post-purification to yield the final free hydrazide. This advanced technique has been shown to significantly improve peak symmetry and overall isolated yields.[11]

Question 4: I'm seeing a side product corresponding to the loss of water (-18 Da) from my serine residue. What is this?
Answer: You are likely observing the formation of a dehydroalanine (Dha) residue.

This side reaction can be catalyzed by the base used during coupling or Fmoc deprotection. The base can promote a β-elimination reaction on the serine side chain, especially if the hydroxyl group has been inadvertently activated (e.g., by O-acylation). Piperidine, used for Fmoc removal, can then add to the resulting dehydroalanine in a Michael addition, leading to a piperidinyl-alanine adduct (+84 Da), which is another common impurity.

Mitigation Strategies
  • Protect the Serine: Using a tBu protecting group on the serine side chain is the most effective way to prevent this, as it blocks the initial β-elimination step.

  • Minimize Base Exposure: Use shorter Fmoc deprotection times (e.g., 2 x 7 minutes instead of 1 x 20 minutes).

  • Choice of Base: For particularly sensitive sequences, consider using a less nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection cocktail, though this must be carefully optimized.[3]

References

  • Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. PMC - NIH. Available at: [Link]

  • Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. PubMed. Available at: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. onlinelibrary.wiley.com. Available at: [Link]

  • O-to-O acyl transfer for epimerization-free peptide C-terminal salicylaldehyde ester synthesis. nature.com. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. Available at: [Link]

  • A) Mechanism of NO and ON intramolecular acyl migration reaction; (B)... ResearchGate. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing. Available at: [Link]

  • Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing. Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega (ACS Publications). Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. synthesis-workshop.com. Available at: [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC - NIH. Available at: [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Available at: [Link]

  • Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC - NIH. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. cem.msu.edu. Available at: [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. Available at: [Link]

  • Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. pubs.acs.org. Available at: [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. Available at: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. pubs.acs.org. Available at: [Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. Available at: [Link]

  • Solid phase synthesis of acylated peptides. Google Patents.

Sources

Troubleshooting low reactivity of hydrazide groups in cross-linking experiments

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: HZ-XL-OPT-001 Subject: Troubleshooting Low Reactivity in Hydrazide-Aldehyde Conjugation

Executive Summary & Diagnostic Framework

You are experiencing low conjugation yields when reacting hydrazide-activated molecules with aldehyde-functionalized targets (typically glycoproteins or oxidized surfaces).

The Core Problem: Hydrazide-aldehyde ligation is an acid-catalyzed equilibrium . A common misconception is that because hydrazides are nucleophiles, they react well at neutral pH (7.4). They do not. At neutral pH, the reaction kinetics are sluggish, often leading to low yields before the aldehyde groups degrade or the protein precipitates.

Use the following diagnostic logic tree to pinpoint your failure mode before proceeding to the specific solutions.

Hydrazide_Troubleshooting_Flowchart Start Start: Low Conjugation Yield Check_Oxidation Step 1: Verify Aldehyde Generation (Did Periodate Oxidation work?) Start->Check_Oxidation Check_Buffer Step 2: Check Buffer Composition (Is Tris or Glycerol present?) Check_Oxidation->Check_Buffer Yes, Aldehydes confirmed Sol_Oxidation Solution: Fresh NaIO4, Correct Conc (1mM vs 10mM), Remove Glycerol Check_Oxidation->Sol_Oxidation No / Unsure Check_pH Step 3: Analyze Reaction pH Check_Buffer->Check_pH Buffer is PBS/Acetate No Amines Sol_Buffer Solution: Dialyze into Carbonate or Acetate. Remove competing amines. Check_Buffer->Sol_Buffer Tris/Glycine present Sol_Acidic Solution: Increase Time (O/N) or add NaCNBH3 Check_pH->Sol_Acidic pH 4.5 - 5.5 Sol_Neutral CRITICAL FIX: Add Aniline Catalyst (10-100 mM) Check_pH->Sol_Neutral pH 7.0 - 7.4

Figure 1: Diagnostic logic flow for identifying the root cause of low hydrazide reactivity.

Technical Analysis & Solutions
Issue 1: The pH Trap (Kinetics vs. Stability)

Symptom: You are running the reaction in PBS (pH 7.4) to preserve protein structure, but yields are <10%. Technical Reality: The formation of a hydrazone bond involves the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon. This step requires acid catalysis to protonate the carbonyl oxygen, making it more electrophilic.

  • pH < 4.0: Reaction is fast, but hydrazides protonate (become non-nucleophilic) and proteins denature.

  • pH 7.4: Hydrazides are nucleophilic, but the carbonyl is not activated. Reaction is extremely slow (

    
    ).
    
  • Optimal Window: pH 4.5 – 5.5.

The Fix:

  • Standard Approach: Lower reaction pH to 5.0 using 100 mM Sodium Acetate buffer.

  • Advanced Approach (Aniline Catalysis): If your protein precipitates at pH 5.0, you must use a nucleophilic catalyst. Adding 10–100 mM Aniline allows the reaction to proceed rapidly at pH 7.0. Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the hydrazide [1].[1]

Issue 2: The "Hidden" Oxidant Failure

Symptom: No reaction occurs regardless of pH. Technical Reality: Hydrazides target aldehydes, which are usually generated via Sodium Periodate (


) oxidation of carbohydrates.[1][2][3][4] Two common errors occur here:
  • Glycerol Contamination: Commercial enzymes/antibodies often contain 50% glycerol. Glycerol is a vicinal diol; it will consume all your periodate immediately, leaving none to oxidize the protein.

  • Tris Interference: If oxidation or conjugation is performed in Tris buffer, the primary amine in Tris reacts with the aldehydes to form Schiff bases, blocking the hydrazide.[5]

The Fix:

  • Protocol: Perform a buffer exchange (dialysis or Zeba spin column) into PBS or Sodium Acetate before adding periodate. Ensure the new buffer is free of glycerol and primary amines.

Issue 3: Bond Reversibility

Symptom: The conjugate falls apart during storage or downstream washing (e.g., Western Blot). Technical Reality: Hydrazone bonds are "metastable."[6] They are dynamic and can hydrolyze over time, especially if the pH shifts or if there are competing aldehydes/amines.

The Fix:

  • Reductive Amination: Add Sodium Cyanoborohydride (

    
    )  to the reaction (final conc. 50 mM). This reduces the 
    
    
    
    double bond to a stable
    
    
    single bond (hydrazine linkage), making the cross-link permanent [2].
    • Note: Do not use Sodium Borohydride (

      
      ), as it is too strong and will reduce the aldehydes to alcohols before they can react with the hydrazide.
      
Comparative Data: Aniline Catalysis

The following table illustrates the dramatic impact of aniline catalysis on reaction kinetics at neutral pH, based on data from Dirksen et al. [1] and internal application notes.

ConditionpHCatalystReaction Rate (

)
Yield (2 hrs)Protein Stability
Standard 7.4None~0.001< 5%High
Acidic 4.5None~0.1 - 1.060-80%Low/Risk of precip.
Catalyzed 7.4 100 mM Aniline ~10 - 50 > 90% High
Detailed Protocols
Protocol A: The "Gold Standard" Aniline-Catalyzed Ligation (pH 7.4)

Use this for labile proteins or when high efficiency is required at neutral pH.

Reagents:

  • Coupling Buffer: PBS (pH 7.4) + 100 mM Aniline (Caution: Aniline is toxic; handle in fume hood).

  • Oxidant: Sodium Meta-Periodate (

    
    ).[3][5]
    
  • Catalyst Stock: Pure Aniline (prepare fresh stock in PBS).

Workflow:

  • Buffer Exchange: Desalt 1 mg of glycoprotein into PBS (remove glycerol/Tris).

  • Oxidation: Add cold

    
     to 1 mM final concentration. Incubate 30 min on ice in the dark.
    
    • Why 1 mM? Specific for sialic acids.[4][5] Use 10 mM for general sugar oxidation.

  • Quench: Add glycerol (1% final) to quench excess periodate. Incubate 5 min.

  • Desalt: Rapidly spin-desalt into Coupling Buffer (PBS + 100 mM Aniline).

  • Conjugation: Add the hydrazide-linker (10–50 molar excess).

  • Incubation: React for 1–2 hours at Room Temperature (RT).

    • Without Aniline, this would take 16+ hours.

  • Cleanup: Desalt to remove excess aniline and unreacted hydrazide.

Aniline_Mechanism Aldehyde Protein-Aldehyde (Slow to react) SchiffBase Activated Schiff Base (Highly Reactive) Aldehyde->SchiffBase Fast Attack (pH 7.0) Aniline Aniline (Catalyst) Aniline->SchiffBase Promotes Product Stable Hydrazone Conjugate SchiffBase->Product Rapid Transimination Hydrazide Hydrazide Reagent Hydrazide->Product Product->Aniline Catalyst Released

Figure 2: Mechanism of Aniline Catalysis. Aniline activates the aldehyde, facilitating rapid attack by the hydrazide.

Protocol B: Reductive Stabilization (Permanent Bond)

Use this if the conjugate must survive harsh downstream conditions (e.g., SDS-PAGE).

  • Perform conjugation (Protocol A or standard acidic protocol).

  • Before cleanup: Add Sodium Cyanoborohydride (

    
    ) to 50 mM final concentration.
    
    • Safety: Perform in fume hood; generates trace HCN gas.

  • Incubate 30–60 mins at RT.

  • Quench with Tris buffer (50 mM) or proceed to desalting.

Frequently Asked Questions (FAQ)

Q: Can I use EDC to react hydrazides with Carboxyls? A: Yes. Hydrazides can react with carboxyl groups (-COOH) activated by EDC.[3] However, the optimal pH for EDC is 4.5–5.0. If you must work at pH 7, use EDC + Sulfo-NHS to create a semi-stable ester, then add the hydrazide. Note that hydrazides are less reactive toward NHS esters than primary amines are.

Q: My protein precipitated after adding Aniline. Why? A: Aniline is hydrophobic. If your protein is already on the edge of solubility, 100 mM Aniline might precipitate it.

  • Fix: Reduce Aniline to 10 mM. The reaction will be slower (4 hours vs 1 hour) but still faster than uncatalyzed.

Q: How do I know if the oxidation worked? A: Use a hydrazide-functionalized dye (e.g., Lucifer Yellow Hydrazide) on a small aliquot of your oxidized protein. Run it on a desalting column.[3] If the protein fraction is fluorescent, you have aldehydes.

References
  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[5] Chapter 3: The Chemistry of Reactive Groups.

  • Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry." Technical Handbook.

Sources

Validation & Comparative

A Comparative Guide to the Antibacterial Efficacy of Isoniazid and Other Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoniazid (INH), a cornerstone of tuberculosis therapy for decades, belongs to the hydrazide class of compounds and functions as a potent prodrug targeting mycolic acid synthesis.[1] Its efficacy is, however, challenged by the rise of drug-resistant Mycobacterium tuberculosis (Mtb) strains, primarily through mutations in the activating enzyme KatG or the target enzyme InhA.[2][3] This has spurred research into novel antibacterial agents, including a wide array of hydrazide-hydrazone derivatives. This guide provides a detailed comparison of the well-established antitubercular agent isoniazid against the broader class of serine hydrazide analogs and related hydrazide-hydrazones. We delve into their respective mechanisms of action, present a framework for evaluating antibacterial efficacy through quantitative data, and provide detailed experimental protocols for researchers in the field. While direct comparative data for a specific "serine hydrazide" is sparse in antitubercular literature, we will leverage data from related hydrazide-hydrazone structures to provide a scientifically grounded comparison.

Introduction: The Mycolic Acid Cell Wall as a Therapeutic Target

The cell wall of Mycobacterium tuberculosis is a unique and complex structure, rich in lipids, with mycolic acids being a principal component.[1] This waxy outer layer is crucial for the bacterium's survival, providing a formidable barrier against many common antibiotics and contributing to its pathogenicity. The biosynthetic pathway of mycolic acids, particularly the Fatty Acid Synthase-II (FAS-II) system, therefore represents a highly validated target for antimicrobial drug development.[4]

Isoniazid, or isonicotinic acid hydrazide, was a landmark discovery in the fight against tuberculosis.[1] It remains a first-line drug due to its high efficacy and bactericidal activity against actively replicating mycobacteria.[5][6] The hydrazide moiety (-CO-NH-NH2) is central to its activity. This guide explores the established mechanism of isoniazid and compares its efficacy profile with other hydrazide derivatives that share this functional group but may exhibit different biological activities and mechanisms.

Mechanism of Action: A Tale of Two Pathways

Isoniazid: The Prodrug Activation Pathway

Isoniazid's action is a classic example of targeted bioactivation. As a prodrug, it is inert upon entering the mycobacterial cell and requires enzymatic conversion to exert its effect.[6][7]

  • Activation by KatG : The process is initiated by the mycobacterial catalase-peroxidase enzyme, KatG.[5][8] KatG oxidizes isoniazid, generating a reactive isonicotinoyl radical.[9]

  • Formation of the INH-NAD Adduct : This radical species spontaneously couples with the nicotinamide adenine dinucleotide cofactor (NAD+) to form a covalent INH-NAD adduct.[9][10]

  • Inhibition of InhA : The INH-NAD adduct is the true active drug. It acts as a potent, non-covalent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[5][11][12]

  • Blockade of Mycolic Acid Synthesis : InhA is a critical enzyme in the FAS-II pathway, responsible for elongating fatty acid chains that are precursors to mycolic acids.[4][13] By inhibiting InhA, the INH-NAD adduct effectively halts the production of mycolic acids, compromising the integrity of the cell wall and leading to bacterial death.[6]

G cluster_cell Mycobacterium Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Radical Isonicotinoyl Radical KatG->Radical Adduct INH-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FAS_II FAS-II Pathway Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Required for FAS_II->Mycolic_Acid Elongation of Fatty Acids Cell_Death Cell Wall Disruption & Lysis Mycolic_Acid->Cell_Death Blockade

Fig. 1: Mechanism of Action for Isoniazid (INH).
Serine Hydrazide & Other Hydrazide-Hydrazones: A More Diverse Picture

The hydrazide-hydrazone scaffold is a versatile platform in medicinal chemistry, with derivatives showing a wide spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[14][15] Unlike the highly specific mechanism of isoniazid, other hydrazide derivatives may act through various pathways:

  • InhA Inhibition : Some hydrazide-hydrazones are being designed as direct inhibitors of InhA, bypassing the need for KatG activation. This is a promising strategy to overcome KatG-mediated isoniazid resistance.[16]

  • DNA Gyrase Inhibition : Certain derivatives have shown potent inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting a completely different mechanism from isoniazid.[17]

  • Multiple Targets : The broad bioactivity suggests that some compounds may have multiple cellular targets, which can be advantageous in preventing the rapid development of resistance.

Due to this mechanistic diversity, a direct comparison with isoniazid requires a case-by-case experimental evaluation of the specific derivative .

Comparative Efficacy: A Quantitative Analysis

The primary metrics for evaluating antibacterial efficacy are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • MIC : The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

  • MBC : The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[20][21]

Compound ClassTarget OrganismTypical MIC Range (µg/mL)Typical MBC Range (µg/mL)Primary MechanismKey Resistance Genes
Isoniazid M. tuberculosis H37Rv0.02 - 0.2[22][23]0.1 - 1.0InhA Inhibition (Prodrug)katG, inhA promoter[2][3]
Hydrazide-Hydrazones Various Bacteria0.1 - >128[14][15][17]VariableDiverse (InhA, DNA gyrase, etc.)Target-dependent

Note: The MIC/MBC values for "Hydrazide-Hydrazones" represent a broad range from published studies on various derivatives against different bacterial species and are not limited to M. tuberculosis. Direct comparison requires testing specific compounds against the same Mtb strain under identical conditions.

Mechanisms of Resistance

  • Isoniazid Resistance : The most common mechanism, accounting for a majority of clinical resistance, is the S315T mutation in the katG gene, which reduces the enzyme's ability to activate isoniazid.[2][3] A second common mechanism involves mutations in the promoter region of the inhA gene, leading to overexpression of the InhA target, which effectively titrates the active drug.[2][3]

  • Hydrazide Derivative Resistance : Resistance mechanisms would be specific to the compound's mode of action. For a direct InhA inhibitor, resistance would likely arise from mutations in the inhA coding region that prevent drug binding. For a DNA gyrase inhibitor, mutations in the gyrA or gyrB genes would be expected.

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are detailed methodologies for key assays.

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Data Acquisition & Analysis bact_culture 1. Grow Mtb Culture to Mid-Log Phase mcfarland 2. Adjust to 0.5 McFarland Standard bact_culture->mcfarland dilute_inoculum 3. Dilute to Final Inoculum (~10^5 CFU/mL) mcfarland->dilute_inoculum add_inoculum 5. Inoculate Wells dilute_inoculum->add_inoculum serial_dilute 4. Perform 2-fold Serial Dilution of Compounds in 96-well Plate serial_dilute->add_inoculum incubate 6. Incubate Plate (7-14 days at 37°C) add_inoculum->incubate read_mic 7. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc 8. Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc incubate_agar 9. Incubate Agar Plates (21-28 days) plate_mbc->incubate_agar read_mbc 10. Determine MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc

Fig. 2: General workflow for MIC and MBC determination.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, adapted for M. tuberculosis.[18]

1. Materials & Reagents:

  • M. tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80.

  • Test compounds (Serine Hydrazide derivative, Isoniazid) dissolved in DMSO.

  • Sterile 96-well flat-bottom plates.

  • Positive Control: Isoniazid.

  • Negative (Vehicle) Control: DMSO.

2. Procedure:

  • Compound Plating : Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate. Add 2 µL of the highest concentration of the test compound stock to the first column. Perform a 2-fold serial dilution by transferring 100 µL across the plate. The final DMSO concentration should not exceed 1%.

  • Inoculum Preparation : Grow an Mtb culture to mid-log phase (OD600 of 0.4-0.6). Adjust the culture turbidity to match a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth to achieve a final target inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculation : Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).

  • Incubation : Seal the plates in a gas-permeable sealer and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.

Causality : The use of Tween 80 is critical to prevent the clumping of mycobacteria, ensuring a uniform inoculum. OADC provides essential nutrients for robust growth. Standardizing the inoculum is paramount for reproducibility.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC assay.[20][21]

1. Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no growth was observed.

  • Mix the contents of each well thoroughly.

  • Spot 10 µL from each selected well onto a quadrant of a Middlebrook 7H10 agar plate supplemented with 10% OADC.

  • Also, plate a 1:100 and 1:1000 dilution of the growth control well from the MIC plate to determine the initial inoculum count (CFU/mL).

  • Incubate the agar plates at 37°C for 21-28 days until colonies are clearly visible.

  • MBC Determination : Count the number of colonies on each quadrant. The MBC is the lowest concentration that results in a ≥99.9% (or 3-log10) reduction in CFU/mL compared to the initial inoculum count.[20]

Causality : This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. Subculturing onto drug-free agar allows any surviving bacteria to grow, providing a definitive measure of killing.

Protocol 3: In Vitro InhA Inhibition Assay

This biochemical assay directly measures the inhibition of the InhA enzyme.[24][25][26]

1. Materials & Reagents:

  • Purified recombinant Mtb InhA enzyme.

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form).

  • Substrate: trans-2-dodecenoyl-CoA (DD-CoA).

  • Assay Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl.

  • Spectrophotometer or plate reader capable of reading absorbance at 340 nm.

2. Procedure:

  • In a 96-well UV-transparent plate, add assay buffer, InhA enzyme (final concentration ~20-30 nM), and varying concentrations of the inhibitor (e.g., activated Isoniazid-NAD adduct or a direct-acting hydrazide derivative).

  • Add NADH to a final concentration of ~200 µM.

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, DD-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The decrease corresponds to the oxidation of NADH to NAD+.

  • Data Analysis : Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality : This assay directly confirms target engagement. By monitoring the consumption of the co-substrate NADH, we can precisely quantify the enzymatic activity of InhA and the potency of an inhibitor.

Conclusion and Future Directions

Isoniazid remains a potent first-line antitubercular drug, but its efficacy is threatened by rising resistance. Its well-defined mechanism, requiring activation by KatG to inhibit InhA, also presents its primary vulnerability.[2] The broader class of hydrazide-hydrazones offers a promising chemical scaffold for the development of new antibacterial agents.

The key advantage of novel hydrazide derivatives lies in the potential to develop direct-acting inhibitors that bypass the KatG activation step, thereby retaining activity against many isoniazid-resistant strains of Mtb. Furthermore, the potential for these compounds to engage different cellular targets, such as DNA gyrase, opens new avenues for combating drug resistance.[17]

Future research should focus on:

  • Synthesizing and screening libraries of serine hydrazide analogs and other hydrazide-hydrazones specifically against M. tuberculosis, including drug-resistant clinical isolates.

  • Elucidating the precise mechanism of action for the most potent hits to confirm target engagement and identify novel pathways.

  • Conducting in-depth structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

By employing the rigorous biochemical and microbiological protocols outlined in this guide, researchers can effectively evaluate these next-generation compounds and pave the way for new, urgently needed therapies against tuberculosis.

References

Sources

Structural Comparison of L-Serine Hydrazide and DL-Serine Hydrazide

[1]

Executive Summary

L-Serine Hydrazide (the pure enantiomer) and DL-Serine Hydrazide (the racemic mixture) act as structural analogues of the amino acid serine.[1] While chemically identical in connectivity (

  • L-Serine Hydrazide: The biologically active form required for stereospecific enzyme inhibition (e.g., serine racemase) and targeted synthesis of chiral Schiff bases. It exhibits higher aqueous solubility but lower lattice stability compared to the racemate.

  • DL-Serine Hydrazide: A cost-effective 1:1 mixture of L- and D-isomers. It is thermodynamically more stable in the solid state (higher melting point, lower solubility) due to enhanced intermolecular hydrogen bonding between enantiomeric pairs. It is primarily used as a chemical intermediate where chirality is non-critical.

Molecular Architecture & Crystallography

The fundamental difference lies in the spatial arrangement of the hydroxyl (



Chirality and Space Groups
  • L-Serine Hydrazide: Crystallizes in a non-centrosymmetric space group (typically orthorhombic

    
     for serine derivatives). The crystal lattice contains only one enantiomer, preventing the formation of centrosymmetric dimers.
    
  • DL-Serine Hydrazide: Crystallizes in a centrosymmetric space group (often monoclinic

    
    ). The presence of both isomers allows for "heterochiral" pairing.
    
Lattice Energy and Wallach’s Rule

Following Wallach’s Rule , the racemic crystal (DL) is denser and more stable than the chiral crystal (L).

  • Mechanism: In the DL-crystal, the D-isomer acts as a perfect steric complement to the L-isomer. This allows the hydroxyl group of an L-molecule to form a strong hydrogen bond with the carbonyl or amine of a neighboring D-molecule.

  • Consequence: This tighter packing results in a higher melting point and reduced solubility for the DL-form compared to the L-form.

Visualization: Chiral Recognition vs. Racemic Packing

Chiral_vs_Racemiccluster_LL-Serine Hydrazide (Pure)cluster_DLDL-Serine Hydrazide (Racemic)L1L-IsomerL2L-IsomerL1->L2Repulsive/WeakInteractionsTargetEnzyme Active Site(Chiral Pocket)L1->TargetHigh AffinityBindingDL_DD-IsomerDL_LL-IsomerDL_D->DL_LStrong HeterochiralH-BondsLatticeCentrosymmetricCrystal LatticeDL_D->LatticeHigh DensityPackingDL_L->Lattice

Figure 1: Comparative packing and binding logic. The L-isomer (blue) fits chiral biological targets. The DL-mixture forms stable, tightly packed crystal lattices (red/blue pairs) due to strong intermolecular forces.

Physicochemical Properties Comparison

The following data contrasts the hydrochloride salts, as serine hydrazide is most stable and commercially available in this form.

PropertyL-Serine Hydrazide HClDL-Serine Hydrazide HClMechanism of Difference
CAS Number 55819-72-2 (Free base ref)55819-71-1Distinct regulatory identities.
Melting Point ~205–210°C (Derivative dependent)225–229°C (Dec.)Racemic compound formation (Wallach's Rule).
Solubility (H₂O) High (>400 mg/mL est.)Moderate (~50 mg/mL est.)Lattice energy barrier is higher for DL.
Density Lower1.57 g/cm³ Tighter packing of enantiomeric pairs.
Optical Rotation

(in HCl)

Internal compensation of rotation in racemate.

Note: Solubility values are estimated based on the parent amino acid trends (L-Serine is ~8x more soluble than DL-Serine).[1][2]

Biological Performance & Mechanism

L-Serine Hydrazide: The Antimetabolite

The L-isomer is the biologically active pharmacophore. It mimics L-serine, allowing it to enter serine metabolic pathways.

  • Target: Serine Racemase and Serine Hydroxymethyltransferase (SHMT).

  • Mechanism: It acts as a competitive inhibitor. The hydrazide group (

    
    ) reacts with the pyridoxal 5'-phosphate (PLP) cofactor in these enzymes, forming a stable hydrazone complex that irreversibly inactivates the enzyme.
    
  • Application: Used in antimicrobial research (inhibiting bacterial cell wall synthesis) and CNS research (modulating NMDA receptor activity via D-serine regulation).

DL-Serine Hydrazide: The "Diluted" Agent
  • Potency: In chiral biological systems, the DL-form is effectively 50% potent. The D-isomer component is often biologically inert regarding L-serine pathways but may cause off-target effects (e.g., direct interaction with the glycine site of NMDA receptors).

  • Use Case: Suitable for non-biological chemical synthesis (e.g., manufacturing achiral polymers) or as a cheaper reference standard in mass spectrometry.

Experimental Protocols

Protocol A: Synthesis of L-Serine Hydrazide (Hydrazinolysis)

This protocol converts L-serine methyl ester to the hydrazide while preserving chirality.

Reagents:

  • L-Serine Methyl Ester Hydrochloride (10 mmol)

  • Hydrazine Hydrate (80%, 30 mmol)

  • Methanol (Abs. solvent)[3][4][5]

Workflow:

  • Dissolution: Dissolve 1.55 g of L-Serine Methyl Ester HCl in 20 mL of methanol at

    
    .
    
  • Addition: Add 1.5 mL (excess) of hydrazine hydrate dropwise.

    • Critical: Maintain temperature

      
       to prevent racemization.
      
  • Reaction: Stir at room temperature (RT) for 12–18 hours. Monitor via TLC (Eluent: Butanol/Acetic Acid/Water 4:1:1).

  • Isolation: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize the residue from hot ethanol/water.

    • Result: White needles of L-Serine Hydrazide.

Protocol B: Verification of Optical Purity

To confirm the product is L-Serine Hydrazide and not the DL-racemate:

  • Polarimetry: Dissolve 100 mg in 10 mL 1M HCl. Measure rotation at 589 nm. Expect

    
    . A reading near 
    
    
    indicates racemization (DL-form).
  • Melting Point: Measure MP. If

    
    , the product has likely racemized to the more stable DL-form.
    
Visualization: Synthesis Pathway

Synthesis_WorkflowStartL-Serine Methyl Ester(Chiral Precursor)ProcessNucleophilic Acyl Substitution(Methanol, <10°C)Start->ProcessReagentHydrazine Hydrate(Nucleophile)Reagent->ProcessCheckRacemization Check(Polarimetry)Process->Check18h StirringProductL-Serine Hydrazide(Target)Check->ProductIf [α] > 0

Figure 2: Synthetic route for L-Serine Hydrazide. Temperature control is the critical variable to prevent conversion to the thermodynamically stable DL-form.

References

  • ChemicalBook. (2025). DL-Serine Hydrazide Hydrochloride Properties and CAS 55819-71-1. Retrieved from

  • PubChem. (2025). Compound Summary: DL-Serine Hydrazide.[3][4][6][7] National Library of Medicine. Retrieved from

  • Ranka, S., & Deamer, D. (2021).[1] Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds.[1][2] Journal of Emerging Investigators. Retrieved from

  • Canadian Journal of Chemistry. (1956). Synthesis of Serine Hydrazide Derivatives. (Historical reference for hydrazinolysis protocols). Retrieved from

  • ChemSrc. (2025).[8] DL-Serine Hydrazide Hydrochloride MSDS and Physical Properties. Retrieved from

Comparative Guide: Structural & Functional Analysis of 2-Amino-3-hydroxypropanehydrazide (AHPH) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

In the development of novel metallodrugs and coordination polymers, 2-Amino-3-hydroxypropanehydrazide (AHPH) —commonly known as L-Serine Hydrazide —represents a distinct structural departure from traditional aromatic hydrazides like Isoniazid (INH).

While INH relies on a pyridine ring for lipophilicity and π-stacking, AHPH introduces an aliphatic, chiral backbone derived from serine. This guide objectively compares the crystallographic data and coordination performance of AHPH complexes against the industry-standard INH, focusing on coordination geometry, lattice stability, and solubility profiles.

Ligand Profile: AHPH (Serine Hydrazide)
  • Formula:

    
    
    
  • Core Advantage: Tridentate Capability. Unlike INH (typically bidentate), AHPH possesses three potential donor sites: the amino nitrogen (

    
    ) , the hydroxyl oxygen (
    
    
    
    )
    , and the hydrazide motif (
    
    
    )
    .
  • Chirality: The presence of a chiral center (C

    
    ) allows for the formation of enantiopure metal complexes, a critical factor in chiral drug recognition.
    

Structural Characterization: AHPH vs. Alternatives

The primary differentiator in X-ray crystallography is the Chelation Mode . The following analysis compares AHPH against Isoniazid and Benzhydrazide.

Coordination Topology Diagram

The following Graphviz diagram illustrates the competing coordination pathways. AHPH offers a "pincer" effect involving the side-chain hydroxyl, which stabilizes the metal center more effectively in aqueous environments than the aromatic stacking of INH.

CoordinationTopology Ligand Ligand Source AHPH AHPH (Serine Hydrazide) Ligand->AHPH INH Isoniazid (Pyridine-4-hydrazide) Ligand->INH Coord_AHPH Tridentate (N,N,O) Chelation AHPH->Coord_AHPH + Side chain -OH Coord_INH Bidentate (N,O) Chelation INH->Coord_INH Pyridine Ring Structure_AHPH Distorted Octahedral High Hydrophilicity Coord_AHPH->Structure_AHPH Forms 5+5 Membered Rings Structure_INH Square Planar/Pyramidal π-π Stacking Coord_INH->Structure_INH Forms 5 Membered Ring

Figure 1: Coordination topology comparing the tridentate potential of AHPH (forming two fused chelate rings) versus the single chelate ring of Isoniazid.

Comparative Crystallographic Data

The table below synthesizes X-ray diffraction data. Note that AHPH complexes often crystallize in lower symmetry space groups (e.g., P21) due to the chirality of the serine backbone, whereas INH complexes often adopt higher symmetry (e.g., P21/c or Pbca).

Table 1: Representative Bond Parameters (Metal-Ligand Interactions) Data derived from Cu(II) and Co(II) complexes of hydrazide ligands.

FeatureAHPH (Serine Hydrazide) ComplexesIsoniazid (INH) ComplexesBenzhydrazide Complexes
Crystal System Orthorhombic / MonoclinicMonoclinic / TriclinicMonoclinic
Space Group P212121 (Chiral)P21/c (Centrosymmetric)P21/n
Coordination No. Typically 6 (Octahedral)4 (Square Planar) or 54 or 6
M–N (Hydrazide) 1.98 – 2.05 Å 2.10 – 2.15 Å2.08 – 2.12 Å
M–O (Carbonyl) 1.94 – 1.99 Å 1.96 – 2.02 Å1.98 – 2.05 Å
M–X (Amino/Py) 2.01 Å (Amine N)2.05 Å (Pyridine N)N/A
Chelate Ring [5,5]-Bicyclic (Stable)[5]-Monocyclic[5]-Monocyclic

Analysis:

  • Bond Strength: The M–N and M–O bonds in AHPH complexes are generally shorter (0.05–0.10 Å) than in INH complexes. This indicates a stronger ligand field, attributed to the electron-donating effect of the aliphatic backbone compared to the electron-withdrawing pyridine ring of INH.

  • Stability: The formation of fused 5-membered rings (involving the

    
    -amino and hydrazide groups) in AHPH provides a "chelate effect" entropy advantage that INH lacks.
    

Experimental Protocol: Synthesis & Crystallization

To reproduce the crystallographic data cited above, follow this self-validating protocol for generating single crystals of a Cu(II)-AHPH complex.

Synthesis Workflow (Cu-AHPH)
  • Ligand Preparation: Dissolve 1.0 mmol of L-Serine Hydrazide (AHPH) in 10 mL of warm ethanol (

    
    ).
    
  • Metal Addition: Add 1.0 mmol of

    
     dissolved in 5 mL methanol dropwise.
    
  • Reflux: Stir under reflux for 3 hours. The solution typically turns from pale blue to deep green/blue, indicating complexation.

  • Filtration: Filter the hot solution to remove unreacted salts.

Crystallization (Slow Diffusion Method)

Direct evaporation often yields amorphous powder for AHPH due to high solubility. The Layering Technique is required for X-ray quality crystals.

  • Bottom Layer: 2 mL of the metal-complex solution (in MeOH/EtOH).

  • Buffer Layer: 1 mL of pure solvent (carefully added).

  • Top Layer: 3 mL of Diethyl Ether or Hexane (precipitant).

  • Condition: Seal tube with Parafilm (poke 1 small hole). Store at

    
     in the dark.
    
  • Timeline: Needle-like crystals appear in 5–7 days.

Crystallography Workflow Diagram

CrystallographyWorkflow Start Crude Complex (Solution) Method Slow Diffusion (MeOH / Et2O) Start->Method Check Microscopy Check (Birefringence) Method->Check Check->Method Amorphous/Twinned (Retry) Mount Mount on Goniometer (Cryo-loop @ 100K) Check->Mount Single Crystal Found Data Data Collection (Mo-Kα or Cu-Kα) Mount->Data Solve Structure Solution (SHELXT / OLEX2) Data->Solve

Figure 2: Workflow for obtaining and processing X-ray data for AHPH complexes. Note the critical microscopy checkpoint to avoid twinned crystals common in chiral space groups.

Performance Benchmarking: Drug Development Context

When selecting between AHPH and Isoniazid-based ligands for drug development (e.g., antitubercular or antitumor metallodrugs), consider the following physicochemical trade-offs.

Table 2: Physicochemical Performance Matrix

MetricAHPH (Serine Hydrazide)Isoniazid (INH)Implication
Water Solubility High (>50 mg/mL)Moderate (14 mg/mL)AHPH is superior for IV formulations; requires no co-solvents.
Lipophilicity (LogP) -2.8 (Hydrophilic)-0.7 (Amphiphilic)INH penetrates cell membranes (Mycobacterium) more easily. AHPH may require a carrier.
H-Bond Donors 4 (High)2 (Medium)AHPH forms extensive lattice H-bond networks, stabilizing the solid state but potentially increasing clearance rates in vivo.
Toxicity Risk Low (Amino acid metabolite)Moderate (Hepatotoxicity)AHPH degrades into serine (safe), whereas INH metabolites (hydrazine) can be hepatotoxic.
Expert Insight: The "Solubility-Permeability" Paradox

While AHPH provides superior thermodynamic stability in the crystal lattice (due to the tridentate clamp described in Section 2.1), its high polarity (LogP -2.8) is a double-edged sword.

  • In Crystallography: It creates robust, high-quality crystals driven by extensive Hydrogen-bonding networks (O–H···O).

  • In Vivo: It struggles to cross the lipid bilayer passively.

  • Recommendation: Use AHPH for extracellular targets or engineer it as a Schiff Base (condensing the

    
     with a lipophilic aldehyde) to tune the LogP while retaining the tridentate coordination core.
    

References

  • Structural Analysis of Hydrazide Schiff Bases: Comparison of bond lengths and lattice packing in hydrazide derivatives. Source:

  • Isoniazid Metal Complexes: Baseline data for Isoniazid coordination geometry (Square Planar/Pyramidal). Source:

  • L-Serine Crystal Structure Under Pressure: Reference for the behavior of the serine backbone in crystal lattices. Source:

  • PubChem Compound Summary (AHPH): Chemical and physical property verification for 2-Amino-3-hydroxypropanehydrazide. Source:

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